AB-Meca
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H21N7O4 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(2S,3S,4R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide |
InChI |
InChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23)/t12-,13+,14-,18?/m0/s1 |
InChI Key |
LDYMCRRFCMRFKB-CDJKEZFESA-N |
Origin of Product |
United States |
Foundational & Exploratory
AB-MECA as an A3 Adenosine Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine, commonly known as AB-MECA, is a significant pharmacological tool in the study of purinergic signaling. It is recognized as a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in a multitude of physiological and pathophysiological processes, including inflammation, cardioprotection, and cancer. This technical guide provides a comprehensive overview of this compound's interaction with the A3AR, detailing its binding affinity, functional efficacy, and the downstream signaling pathways it modulates. Furthermore, this document offers in-depth experimental protocols for key assays and presents quantitative data in a structured format to facilitate research and development in this field.
Introduction to this compound and the A3 Adenosine Receptor
The A3 adenosine receptor (A3AR) is the most recently identified subtype of the adenosine receptor family.[1] It is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] A3ARs are expressed in various tissues, including the heart and brain, and are notably overexpressed in inflammatory and cancer cells, making them an attractive therapeutic target.[1][4]
This compound and its derivatives, such as IB-MECA (N⁶-(3-iodobenzyl)-adenosine-5′-N-methyl-uronamide) and Cl-IB-MECA (2-chloro-N⁶-(3-iodobenzyl)-adenosine-5′-N-methyluronamide), have been instrumental in elucidating the physiological roles of the A3AR.[5] These agonists have demonstrated potent anti-inflammatory, cardioprotective, and anticancer effects in various preclinical models.[6][7] This guide focuses on the core technical aspects of utilizing this compound as a selective A3AR agonist.
Quantitative Data: Binding Affinity and Functional Efficacy
The interaction of this compound and related compounds with adenosine receptors is quantified through binding affinity (Ki or Kd) and functional efficacy (EC50 or IC50) values. The following tables summarize key quantitative data from various studies.
Table 1: Binding Affinity of this compound and Related Agonists for Adenosine Receptor Subtypes
| Compound | Receptor Subtype | Species | Cell Type/Tissue | Radioligand | Ki / Kd (nM) | Reference(s) |
| This compound | Human A3 | CHO Cells | Membranes | [¹²⁵I]this compound | 430.5 | [8] |
| [¹²⁵I]this compound | Rat A3 | CHO Cells | Membranes | - | Kd: 1.48 | [9] |
| [¹²⁵I]this compound | Rat A3 | RBL-2H3 Cells | Membranes | - | Kd: 3.61 | [8] |
| [¹²⁵I]this compound | Human A3 | HEK293 Cells | Membranes | - | Kd: 0.59 | [10] |
| IB-MECA | Human A3 | - | - | - | Ki: 1.1 | [4] |
| IB-MECA | Human A1 | - | - | - | Ki: 54 | [4] |
| IB-MECA | Human A2A | - | - | - | Ki: 56 | [4] |
| IB-MECA | Canine A3 | HEK293 Cells | Membranes | - | Kd: 0.67 | [1] |
| IB-MECA | Canine A1 | HEK293 Cells | Membranes | - | Kd: 33.8 | [1] |
| Cl-IB-MECA | Rat A3 | - | - | - | Ki: 0.33 | [10] |
Table 2: Functional Efficacy of A3AR Agonists
| Compound | Assay | Species | Cell Type | EC50 / IC50 (nM) | Reference(s) |
| IB-MECA | Inhibition of cAMP | Human | CHO Cells | 59 | [10] |
| Cl-IB-MECA | Inhibition of cAMP | Rat | - | 70 | [10] |
| IB-MECA | PLC Activation | Rat | Hippocampal Slices | 180 | [10] |
| Cl-IB-MECA | PLC Activation | Rat | Hippocampal Slices | 50 | [10] |
| 2-Cl-IB-MECA | β-arrestin2 Recruitment | Human | HEK293T Cells | 39.0 | [1] |
| 2-Cl-IB-MECA | miniGαi Recruitment | Human | HEK293T Cells | 30.5 | [1] |
Signaling Pathways Modulated by this compound
Activation of the A3AR by agonists like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the Gi protein-mediated inhibition of adenylyl cyclase. However, A3AR activation also modulates other critical signaling pathways, such as the PI3K/Akt and NF-κB pathways, which are central to its anti-inflammatory and cell survival effects.[6][8]
Caption: A3AR signaling cascade initiated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize A3AR agonists.
Membrane Preparation from Transfected CHO Cells
A crucial first step for in vitro binding and functional assays is the preparation of cell membranes expressing the receptor of interest.
Caption: Workflow for preparing A3AR-expressing cell membranes.
Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human A3AR cDNA in appropriate growth medium.
-
Harvesting: Harvest confluent cells by scraping and wash twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Homogenize the cell suspension using a Dounce homogenizer or a Polytron-type homogenizer.[11]
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[12]
-
Washing and Storage: Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and repeat the high-speed centrifugation. Resuspend the final pellet in a suitable buffer, determine the protein concentration, aliquot, and store at -80°C.[13]
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity and density of receptors in a given tissue or cell preparation.[11]
Methodology:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation (20-50 µg protein), a fixed concentration of the radioligand (e.g., 0.15-1.0 nM [¹²⁵I]I-AB-MECA), and varying concentrations of the unlabeled competitor (e.g., this compound).[10][14] The total assay volume is typically 100-250 µL in an assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).[10][13]
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[10]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[13][14] Wash the filters rapidly with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Total Binding: Radioactivity bound in the absence of a competitor.
-
Non-specific Binding: Radioactivity bound in the presence of a high concentration of a non-radiolabeled ligand (e.g., 1 µM IB-MECA).[14]
-
Specific Binding: Total Binding - Non-specific Binding.
-
Data Fitting: Plot specific binding as a function of the log of the competitor concentration and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity, which is a hallmark of Gi-coupled receptor activation.[15]
Methodology:
-
Cell Plating: Seed CHO cells stably expressing the A3AR into 96-well plates and grow to near confluency.
-
Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of the A3AR agonist (e.g., this compound) to the cells, followed by a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production.[16]
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Data Analysis: Plot the cAMP concentration as a function of the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.
In Vivo Anti-Inflammatory Activity Assessment (Mouse Model)
A3AR agonists have shown significant anti-inflammatory properties in various animal models.
Methodology:
-
Animal Model: Use a standard model of inflammation, such as adjuvant-induced arthritis in rats or a concanavalin (B7782731) A-induced liver inflammation model in mice.[4][5]
-
Drug Administration: Administer the A3AR agonist (e.g., this compound or its derivatives) orally or via intraperitoneal injection at a predetermined dose and schedule.[5] For example, in a rat model of adjuvant-induced arthritis, IB-MECA treatment can be administered daily.
-
Assessment of Inflammation:
-
Clinical Scoring: In arthritis models, monitor clinical signs such as paw swelling and redness.
-
Histopathology: At the end of the study, collect relevant tissues (e.g., paws, liver) for histological analysis to assess the degree of inflammation and tissue damage.
-
Biomarker Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum or tissue homogenates using ELISA.[6]
-
-
Data Analysis: Compare the inflammatory parameters in the agonist-treated group to a vehicle-treated control group to determine the anti-inflammatory efficacy.
In Vivo Cardioprotection Assessment (Rabbit Model)
The cardioprotective effects of A3AR agonists can be evaluated in models of myocardial ischemia-reperfusion injury.[17]
Methodology:
-
Animal Model: Use a rabbit model of myocardial ischemia-reperfusion. Anesthetize the animals and subject them to a period of coronary artery occlusion (e.g., 30 minutes) followed by a period of reperfusion (e.g., 120 minutes).[17][18]
-
Drug Administration: Administer the A3AR agonist (e.g., IB-MECA) intravenously before the ischemic event (preconditioning) or at the onset of reperfusion.[7]
-
Assessment of Myocardial Injury:
-
Infarct Size Measurement: At the end of the reperfusion period, excise the heart and measure the infarct size as a percentage of the area at risk, typically using triphenyltetrazolium (B181601) chloride (TTC) staining.[17]
-
Cardiac Function: Monitor hemodynamic parameters such as heart rate and blood pressure throughout the experiment.
-
-
Data Analysis: Compare the infarct size and functional parameters in the agonist-treated group to a vehicle-treated control group to assess the degree of cardioprotection.
Conclusion
This compound and its analogs are invaluable tools for investigating the A3 adenosine receptor. Their high affinity and selectivity, coupled with their demonstrated efficacy in a range of preclinical models, underscore the therapeutic potential of targeting the A3AR. This technical guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to effectively utilize this compound in their studies, thereby facilitating further advancements in the understanding and therapeutic application of A3AR modulation. The provided protocols serve as a robust starting point, with the acknowledgment that optimization may be necessary for specific experimental contexts.
References
- 1. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. researchgate.net [researchgate.net]
- 4. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The A3 adenosine receptor agonist CF502 inhibits the PI3K, PKB/Akt and NF-kappaB signaling pathway in synoviocytes from rheumatoid arthritis patients and in adjuvant-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The A3 Adenosine Receptor Agonist CF502 Inhibits the PI3K, PKB/Akt and NF-κB Signaling Pathway in Synoviocytes from Rheumatoid Arthritis Patients and in Adjuvant Induced Arthritis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay in Summary_ki [bdb99.ucsd.edu]
- 11. benchchem.com [benchchem.com]
- 12. Cell Disruption and Membrane Preparation [sigmaaldrich.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. GitHub - cdd/bioassay-express: BioAssay Express by Collaborative Drug Discovery [github.com]
- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 16. researchgate.net [researchgate.net]
- 17. Selective adenosine A3 receptor stimulation reduces ischemic myocardial injury in the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to the AB-Meca Signal Transduction Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-Meca, or N6-(4-Aminobenzyl)-9-[5-(methylcarbamoyl)-β-D-ribofuranosyl]adenine, is a selective agonist for the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor (GPCR). The A3AR is implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiac ischemia, making it a significant target for drug development. Activation of the A3AR by agonists such as this compound initiates a cascade of intracellular signaling events that modulate cellular function. This technical guide provides a comprehensive overview of the core signal transduction pathways activated by this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
Core Signaling Pathways
The binding of this compound to the A3 adenosine receptor triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The A3AR primarily couples to G proteins of the Gi/o family, and also to the Gq family, initiating distinct downstream signaling cascades.
Gi-Mediated Pathway: Inhibition of Adenylyl Cyclase
Upon activation by the this compound-bound A3AR, the Gi protein dissociates into its Gαi and Gβγ subunits. The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels subsequently leads to decreased activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets.
The Role of AB-Meca in TNF-α Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory and autoimmune diseases. Consequently, the inhibition of TNF-α has emerged as a critical therapeutic strategy. AB-Meca (N⁶-(3-Iodobenzyl)adenosine-5′-N-methyluronamide), a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR), has demonstrated significant anti-inflammatory properties, including the modulation of TNF-α levels. This technical guide provides an in-depth overview of the role of this compound and its analogs in TNF-α inhibition, focusing on the underlying molecular mechanisms, quantitative data from pertinent studies, and detailed experimental protocols.
The A3AR, a G-protein coupled receptor, is notably overexpressed in inflammatory and cancer cells, making it a promising target for therapeutic intervention.[1] Activation of A3AR by agonists like this compound initiates a signaling cascade that ultimately leads to the downregulation of pro-inflammatory cytokines, including TNF-α. This guide will explore the intricate signaling pathways involved, primarily focusing on the NF-κB and PI3K/Akt pathways.
Mechanism of Action: A3AR-Mediated Inhibition of TNF-α
The primary mechanism by which this compound and other A3AR agonists inhibit TNF-α production is through the modulation of key intracellular signaling pathways, most notably the NF-κB and PI3K/Akt pathways.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses and controls the transcription of numerous pro-inflammatory genes, including TNF-α. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.
A3AR activation by agonists such as this compound analogs has been shown to interfere with this cascade. In human colonic epithelial cells, the A3AR agonist 2-Cl-IB-MECA was found to attenuate TNF-α-induced NF-κB p65 nuclear translocation by inhibiting the degradation of IκB-α and reducing the level of phosphorylated IκB-α.[2] Similarly, in murine BV2 microglial cells, the A3AR agonist Cl-IB-MECA suppressed LPS-induced TNF-α production by inhibiting NF-κB DNA binding and luciferase reporter activity.[3]
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial regulator of inflammation. Studies have demonstrated that A3AR activation can inhibit this pathway, contributing to its anti-inflammatory effects. In murine BV2 microglial cells, adenosine and the A3AR agonist Cl-IB-MECA inhibited LPS-induced PI3-kinase activation and Akt phosphorylation, which was linked to the suppression of TNF-α production.[3] Research on the A3AR agonist CF502 in synoviocytes from rheumatoid arthritis patients and in an adjuvant-induced arthritis rat model also revealed a decrease in the protein expression levels of PI3K and PKB/Akt following treatment.
It is important to note that the effects of A3AR agonists on TNF-α can be context-dependent. While the predominant evidence points towards an inhibitory role, one study reported that Cl-IB-MECA can enhance TNF-α release in LPS-stimulated peritoneal macrophages, also through an NF-κB-dependent mechanism.[4] This highlights the complexity of A3AR signaling and the need for further research to delineate the specific cellular and molecular contexts that determine the pro- or anti-inflammatory outcomes of A3AR activation.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and its analogs on TNF-α and related signaling proteins from various in vitro and in vivo studies.
| Compound | Cell Type/Model | Stimulus | Effect on TNF-α | Reference |
| I-ABA (A1/A3 Agonist) | Human macrophage cell line U937 | LPS | Decreased TNF-α protein production by 79 ± 5% | |
| Cl-IB-MECA | Murine BV2 microglial cells | LPS | Suppressed TNF-α protein and mRNA levels | |
| 2-Cl-IB-MECA | Human colonic epithelial cells (HT-29) | TNF-α | Inhibited TNF-α-stimulated IL-8 and IL-1β mRNA expression and secretion in a concentration-dependent manner | |
| Thio-Cl-IB-MECA | Mouse macrophage RAW 264.7 cells | LPS | Suppressed TNF-α protein and mRNA levels | |
| CF502 | Adjuvant-induced arthritis rats | - | Decreased TNF-α protein expression in paw extracts |
| Compound | Cell Type/Model | Effect on NF-κB/PI3K-Akt Pathway Proteins | Reference |
| Cl-IB-MECA | Murine BV2 microglial cells | Inhibited LPS-induced PI 3-kinase activation and Akt phosphorylation. Inhibited LPS-induced NF-κB DNA binding. | |
| 2-Cl-IB-MECA | Human colonic epithelial cells (HT-29) | Attenuated NF-κB p65 nuclear translocation, inhibited IκB-α degradation, and reduced phosphorylated-IκB-α levels in a concentration-dependent manner. | |
| CF502 | Fibroblast-like synoviocytes (FLS) from RA patients | Induced a dose-dependent inhibitory effect on FLS proliferation via deregulation of the NF-κB signaling pathway. | |
| CF502 | Adjuvant-induced arthritis rats | Decreased protein expression levels of PI3K, PKB/AKT, IKK, and NF-κB (p65) in paw extracts. | |
| Thio-Cl-IB-MECA | Mouse macrophage RAW 264.7 cells | Inhibited LPS-induced PI3K/Akt activation and NF-κB binding activity. |
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Potency of Bone Marrow-Derived Mesenchymal Stem Cells and Indomethacin in Complete Freund's Adjuvant-Induced Arthritic Rats: Roles of TNF-α, IL-10, iNOS, MMP-9, and TGF-β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of adenosine A3 receptor suppresses lipopolysaccharide-induced TNF-alpha production through inhibition of PI 3-kinase/Akt and NF-kappaB activation in murine BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cl-IB-MECA enhances TNF-α release in peritoneal macrophages stimulated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Oncology Studies of AB-Meca and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro applications of AB-Meca and its analogs, potent agonists of the A3 adenosine (B11128) receptor (A3AR), in cancer cell line studies. This document consolidates key quantitative data, details established experimental protocols, and visualizes the underlying signaling pathways to support researchers in the field of oncology drug discovery and development.
Core Findings: Anti-cancer Activity of this compound Analogs
This compound and its derivatives, including 2-Cl-IB-MECA, thio-Cl-IB-MECA, and truncated thio-Cl-IB-MECA, have demonstrated significant anti-proliferative and pro-apoptotic effects across a range of human cancer cell lines. These compounds exert their effects primarily through the activation of the A3 adenosine receptor (A3AR), which is often overexpressed in tumor cells compared to normal tissues. The downstream signaling cascades initiated by A3AR activation lead to cell cycle arrest and induction of apoptosis, highlighting the therapeutic potential of these molecules.
Data Presentation: Quantitative Effects on Cancer Cell Lines
The following tables summarize the quantitative data on the cytotoxic, cell cycle-modifying, and pro-apoptotic effects of this compound analogs on various cancer cell lines.
Table 1: Cytotoxicity (IC50) of 2-Cl-IB-MECA in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| JoPaca-1 | Pancreatic Cancer | 25.26 ± 1.6 |
| Hep-3B | Hepatocellular Carcinoma | 10.68 ± 1.1 |
Data from a study where cells were treated for 72 hours. Non-tumor fibroblast cell lines (MRC-5 and BJ) showed IC50 values >50 µM, indicating cancer cell selectivity[1].
Table 2: Effects of this compound Analogs on Cell Cycle Distribution
| Compound | Cell Line | Cancer Type | Treatment | % of Cells in G0/G1 Phase | % of Cells in Sub-G1 Phase (Apoptosis) |
| Thio-Cl-IB-MECA | A549 | Lung Cancer | Up to 20 µM | Increased (G0/G1 arrest) | - |
| Truncated thio-Cl-IB-MECA | T24 | Bladder Cancer | 48 hours | 10.46% (decreased from 52.98%) | 61.56% (increased from 14.83%) |
| IB-MECA | OVCAR-3 | Ovarian Cancer | 48h, 10 µM | Increased | - |
| IB-MECA | Caov-4 | Ovarian Cancer | 48h, 10 µM | Increased | - |
Thio-Cl-IB-MECA induced G0/G1 arrest at lower concentrations in A549 cells[2]. Truncated thio-Cl-IB-MECA significantly increased the sub-G1 population in T24 cells, indicative of apoptosis[3]. IB-MECA also induced G1 arrest in ovarian cancer cell lines[4].
Table 3: Induction of Apoptosis by this compound Analogs
| Compound | Cell Line | Cancer Type | Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells |
| Truncated thio-Cl-IB-MECA | T24 | Bladder Cancer | Not specified | 58.32% (down from 90.17%) | 26.23% (up from 9.58%) | 15.40% (up from 0.25%) |
| IB-MECA | OVCAR-3 | Ovarian Cancer | 10-100 µM | Dose-dependent reduction | Increased | - |
Truncated thio-Cl-IB-MECA demonstrated a significant shift from viable to apoptotic cells in the T24 bladder cancer cell line[3]. IB-MECA induced apoptosis in a dose-dependent manner in OVCAR-3 ovarian cancer cells[5].
Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound and its analogs are mediated through the modulation of key signaling pathways. Upon binding to the A3AR, a Gi protein-coupled receptor, these compounds inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP has downstream consequences on the Wnt/β-catenin and other pro-survival pathways.
A3AR-Mediated Inhibition of the Wnt/β-catenin Pathway
A primary mechanism of action for this compound analogs is the downregulation of the Wnt/β-catenin signaling pathway. Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn affects the phosphorylation status and activity of Glycogen Synthase Kinase 3β (GSK-3β). Activated GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The resulting decrease in nuclear β-catenin leads to reduced transcription of target genes that promote cell proliferation, such as c-myc and cyclin D1.
Caption: A3AR activation by this compound inhibits the Wnt/β-catenin pathway.
Induction of Apoptosis via the Intrinsic Pathway
In some cancer cell lines, such as ovarian cancer, IB-MECA has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-3, a key executioner of apoptosis.
Caption: IB-Meca triggers the intrinsic apoptosis pathway in cancer cells.
Experimental Protocols
The following section details the methodologies for key experiments cited in the study of this compound and its analogs in cancer cell lines.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., OVCAR-3, Caov-4, JoPaca-1, Hep-3B) in 96-well plates at a density of 5,000 to 2.5 x 10^3 cells per well and incubate for 24 hours to allow for cell attachment[1][4].
-
Treatment: Treat the cells with various concentrations of this compound or its analogs (e.g., 0.001 to 100 µM) for a specified duration (e.g., 48 or 72 hours)[1][4]. Include a vehicle control (e.g., DMSO).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., T24, A549) in 6-well plates and treat with the desired concentrations of the this compound analog for the appropriate time (e.g., 24 or 48 hours)[2][3].
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).
Apoptosis Assay (Annexin V-FITC/PI Staining) by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Culture cells (e.g., OVCAR-3, T24) and induce apoptosis by treating with this compound or its analogs for the desired time and concentration[3][5].
-
Cell Harvesting: Collect all cells, including those in the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells immediately by flow cytometry.
-
Data Analysis: Differentiate cell populations: Viable (Annexin V-, PI-), Early Apoptotic (Annexin V+, PI-), and Late Apoptotic/Necrotic (Annexin V+, PI+).
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Protocol:
-
Cell Lysis: After treatment with this compound or its analogs, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, GSK-3β, Cyclin D1, c-myc, CDK4, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C[2].
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Caption: General workflow for in vitro studies of this compound analogs.
References
- 1. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cell proliferation through cell cycle arrest and apoptosis by thio-Cl-IB-MECA, a novel A3 adenosine receptor agonist, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. rps.mui.ac.ir [rps.mui.ac.ir]
Investigating Inflammatory Pathways with AB-Meca: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in a wide array of physiological and pathological processes. The development of targeted anti-inflammatory therapeutics requires a deep understanding of the intricate signaling pathways that govern the inflammatory cascade. AB-Meca, a selective agonist of the A3 adenosine (B11128) receptor (A3AR), has emerged as a promising small molecule with potent anti-inflammatory properties. This technical guide provides an in-depth overview of the mechanisms through which this compound modulates inflammatory pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the core concepts.
Mechanism of Action
This compound, also known as IB-MECA or CF101, exerts its anti-inflammatory effects primarily through the activation of the A3 adenosine receptor, a G protein-coupled receptor.[1] A3AR is often overexpressed in inflammatory and cancer cells, making it a viable target for therapeutic intervention.[2] The binding of this compound to A3AR initiates a signaling cascade that leads to the de-regulation of key pro-inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3]
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.
This compound has been shown to down-regulate the expression and activation of several key components of the NF-κB pathway, including PI3K, PKB/Akt, IKK, and NF-κB itself. This ultimately leads to a reduction in the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α).
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade involved in inflammation, as well as cell proliferation and survival. This compound has been demonstrated to modulate this pathway, with studies showing a reduction in the phosphorylation of ERK, a key downstream effector of the MAPK cascade.
Quantitative Data
The anti-inflammatory effects of this compound and its analogues have been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Anti-Inflammatory Effects of A3AR Agonists
| Cell Line | Inflammatory Stimulus | A3AR Agonist | Concentration | Measured Endpoint | Result | Reference |
| RAW 264.7 Macrophages | LPS | thio-Cl-IB-MECA | 10, 30, 50 µM | iNOS Protein Expression | Dose-dependent decrease | |
| RAW 264.7 Macrophages | LPS | thio-Cl-IB-MECA | 10, 30, 50 µM | IL-1β Protein Expression | Dose-dependent decrease | |
| RAW 264.7 Macrophages | LPS | thio-Cl-IB-MECA | 10, 30, 50 µM | TNF-α Protein Expression | Dose-dependent decrease | |
| J774.1 Macrophages | Endotoxin | Adenosine Receptor Agonists | Dose-dependent | TNF-α Protein Expression | Dose-dependent inhibition | |
| Colonic Mucosa (from Ulcerative Colitis patients) | Endogenous | 2-Cl-IB-MECA | Not specified | TNF-α Production | Significant decrease | |
| Colonic Mucosa (from Ulcerative Colitis patients) | Endogenous | 2-Cl-IB-MECA | Not specified | IL-1β Production | Significant decrease |
Table 2: In Vivo Anti-Inflammatory Effects of this compound (CF101) in Clinical Trials
| Disease | Treatment | Duration | Primary Endpoint | Result | Reference |
| Plaque Psoriasis | CF101 (2 mg, twice daily) | 12 weeks | Psoriasis Area and Severity Index (PASI) score | Statistically significant improvement vs. placebo (p=0.03) | |
| Plaque Psoriasis | CF101 (2 mg, twice daily) | 12 weeks | PASI 50 | 35.3% of patients achieved PASI 50 response | |
| Plaque Psoriasis | CF101 (2 mg, twice daily) | 12 weeks | Physician's Global Assessment (PGA) score of 0 or 1 | 23.5% of patients achieved this score | |
| Rheumatoid Arthritis | CF101 (1 mg, twice daily) | 12 weeks | ACR20 Response | 48.6% response rate (p=0.0352 vs. placebo) | |
| Rheumatoid Arthritis | CF101 (1 mg, twice daily) | 12 weeks | ACR50 Response | Superiority over placebo (not statistically significant) | |
| Rheumatoid Arthritis | CF101 (1 mg, twice daily) | 12 weeks | ACR70 Response | Superiority over placebo (not statistically significant) |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the anti-inflammatory effects of this compound.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
This protocol is for the detection of total and phosphorylated proteins in the NF-κB and MAPK signaling pathways.
a. Cell Lysis and Protein Extraction:
-
Culture cells (e.g., RAW 264.7 macrophages) to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time, followed by stimulation with an inflammatory agent (e.g., LPS).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol describes a sandwich ELISA for measuring the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants.
a. Plate Coating:
-
Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
b. Sample and Standard Incubation:
-
Prepare a serial dilution of the recombinant cytokine standard.
-
Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
c. Detection:
-
Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate seven times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate until a color change is observed.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
d. Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of the cytokines in the samples by interpolating from the standard curve.
Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression
This protocol is for quantifying the mRNA levels of inflammatory genes.
a. RNA Extraction and cDNA Synthesis:
-
Lyse cells treated with this compound and/or an inflammatory stimulus using a lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase kit.
b. qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., iNOS, COX-2, TNF-α) and a housekeeping gene (e.g., GAPDH), and a SYBR Green or TaqMan master mix.
-
Run the qPCR reaction in a real-time PCR system with appropriate cycling conditions.
c. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Modulation of the MAPK/ERK pathway by this compound.
Caption: General experimental workflow for in vitro studies.
Conclusion
This compound represents a significant tool for the investigation and potential treatment of inflammatory diseases. Its targeted action on the A3 adenosine receptor and subsequent modulation of the NF-κB and MAPK signaling pathways provide a clear mechanism for its anti-inflammatory effects. The quantitative data from both preclinical and clinical studies underscore its therapeutic potential. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to further explore the intricate role of this compound in mitigating inflammatory responses. As our understanding of these pathways deepens, this compound and similar A3AR agonists may pave the way for novel, more effective anti-inflammatory therapies.
References
- 1. Cl-IB-MECA enhances TNF-α release in peritoneal macrophages stimulated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An adenosine analogue, IB-MECA, down-regulates estrogen receptor alpha and suppresses human breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of AB-Meca in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of AB-Meca, a high-affinity A3 adenosine (B11128) receptor (A3AR) agonist. The document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the compound's mechanism of action and experimental workflows.
Core Pharmacodynamic Profile of this compound
This compound is a potent agonist for the A3 adenosine receptor, demonstrating high binding affinity and functional activity in a variety of preclinical models. Its mechanism of action is primarily centered on the activation of the A3AR, a G-protein coupled receptor, which subsequently modulates downstream signaling pathways to elicit its pharmacological effects.
Data Presentation: Quantitative Pharmacodynamic Parameters
The following tables summarize the key in vitro and in vivo pharmacodynamic parameters of this compound reported in preclinical studies.
Table 1: In Vitro Binding Affinity and Functional Activity of this compound
| Assay Type | Receptor Subtype | Cell Line/Tissue | Species | Parameter | Value | Reference(s) |
| Radioligand Binding | Human A3AR | CHO Cells | Human | Ki | 430.5 nM | [1] |
| Radioligand Binding | Rat A3AR | CHO Cells | Rat | Ki | Not specified | |
| Adenylyl Cyclase Inhibition | Rat A3AR | CHO Cells | Rat | IC50 | ~10 µM (approx. 25% inhibition) | [2] |
Table 2: In Vivo Pharmacodynamic Effects of this compound
| Preclinical Model | Species | Endpoint Measured | Effect of this compound | Reference(s) |
| Xenograft Lung Cancer Model (A549 cells) | Mouse | Tumor Growth, TNF-α levels | Reduction in tumor growth, Lowered TNF-α levels | [3] |
| Myocardial Ischemia/Reperfusion Injury | Mouse | Myocardial Infarct Size | Reduction in infarct size (data for related A3AR agonists) | [4][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This protocol is a composite based on standard methods for determining the binding affinity of a compound to its receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the A3 adenosine receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human or rat A3 adenosine receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [125I]I-AB-MECA.
-
Non-specific binding control: A high concentration of a non-labeled A3AR agonist (e.g., NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells expressing the A3AR and harvest them. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add a fixed amount of membrane protein to each well.
-
Competition Binding: Add increasing concentrations of unlabeled this compound to the wells.
-
Radioligand Addition: Add a fixed concentration of [125I]I-AB-MECA to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value, and then determine the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Inhibition Assay
This protocol outlines a common method to assess the functional activity of A3AR agonists.
Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity.
Materials:
-
Membranes from cells expressing the A3AR.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
ATP.
-
Assay buffer containing phosphocreatine (B42189) and creatine (B1669601) phosphokinase.
-
cAMP assay kit (e.g., radioimmunoassay or ELISA).
Procedure:
-
Assay Setup: In reaction tubes, combine cell membranes, assay buffer, and varying concentrations of this compound.
-
Stimulation: Add a fixed concentration of forskolin to stimulate adenylyl cyclase activity.
-
Reaction Initiation: Add ATP to start the enzymatic reaction.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., acidic buffer).
-
cAMP Measurement: Measure the amount of cAMP produced in each tube using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration to determine the IC50 value.
In Vivo Xenograft Lung Cancer Model
This protocol is based on studies evaluating the anti-tumor effects of A3AR agonists.[3]
Objective: To assess the in vivo efficacy of this compound in a mouse model of lung cancer.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice).
-
A549 human lung cancer cells.
-
Cell culture medium and supplements.
-
This compound formulation for in vivo administration.
-
Doxorubicin (optional, as a positive control or for combination studies).
-
Calipers for tumor measurement.
-
ELISA kit for TNF-α measurement.
Procedure:
-
Cell Culture and Implantation: Culture A549 cells and prepare a cell suspension. Subcutaneously inject a defined number of cells (e.g., 2 x 10^6) into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size. Randomize the mice into treatment groups (e.g., vehicle control, this compound, doxorubicin, this compound + doxorubicin).
-
Drug Administration: Administer this compound and other treatments according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor Monitoring: Measure the tumor volume with calipers at regular intervals throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis. Collect blood samples to measure plasma TNF-α levels using an ELISA kit.
-
Data Analysis: Compare tumor growth rates, final tumor weights, and TNF-α levels between the different treatment groups.
Mandatory Visualizations
Signaling Pathways
Caption: A3AR signaling cascade initiated by this compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining binding affinity.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for in vivo efficacy testing.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The A3 adenosine receptor agonist CP-532,903 protects against myocardial ischemia/reperfusion injury via the sarcolemmal ATP sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
The intricate dance of AB-Meca and the A3 Adenosine Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the interaction between N6-(4-Aminobenzyl)-adenosine-5′-N-methyluronamide (AB-Meca) and its primary G-protein coupled receptor (GPCR) target, the A3 adenosine (B11128) receptor (A3AR). This compound is a potent and selective agonist for the A3AR, a receptor implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiac ischemia.[1][2] Understanding the molecular interactions, signaling cascades, and experimental methodologies associated with this compound and the A3AR is crucial for the development of novel therapeutics targeting this pathway.
Quantitative Profile of this compound at Adenosine Receptors
The following tables summarize the key quantitative parameters defining the interaction of this compound and its derivatives with adenosine receptor subtypes. These values have been compiled from various radioligand binding and functional assays.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |
| This compound | Human A3 | 430.5 nM | [3] |
| [¹²⁵I]this compound | Human A3 | 1.48 nM (KD) | [3] |
| [¹²⁵I]this compound | Rat A3 | 0.59 nM (Kd) | [4][5] |
| IB-MECA | Human A3 | 1.1 nM | |
| IB-MECA | Human A1 | 54 nM | |
| IB-MECA | Human A2A | 56 nM | |
| Cl-IB-MECA | Human A3 | 1.4 nM | [6] |
Table 1: Binding Affinity of this compound and Related Agonists. This table presents the equilibrium dissociation constants (Ki or Kd) of this compound and its widely used analogs, IB-MECA and Cl-IB-MECA, for different human and rat adenosine receptor subtypes.
| Compound | Assay | Gα Protein Isoform | Potency (EC50) | Efficacy (% of Reference) | Reference |
| Cl-IB-MECA | G Protein Coupling | Gαi1 | 5.8 - 8.4 nM | 100% | [6] |
| Cl-IB-MECA | G Protein Coupling | Gαi2 | 5.8 - 8.4 nM | 100% | [6] |
| Cl-IB-MECA | G Protein Coupling | Gαi3 | 5.8 - 8.4 nM | 100% | [6] |
| Macrocycle 12 | G Protein Coupling | Gαi2 | 2.56 nM | ~140% | [6] |
| Cl-IB-MECA | β-arrestin2 Recruitment | - | - | 100% | [6] |
| Macrocycle 12 | β-arrestin2 Recruitment | - | 5.17 nM | ~150% | [6] |
| Macrocycle 19 | β-arrestin2 Recruitment | - | 4.36 nM | ~150% | [6] |
Table 2: Functional Potency and Efficacy of A3AR Agonists. This table details the potency (EC50) and efficacy of Cl-IB-MECA and novel macrocyclic A3AR agonists in G-protein coupling and β-arrestin2 recruitment assays.
Signaling Pathways Activated by this compound
Activation of the A3AR by agonists like this compound initiates a cascade of intracellular signaling events. The A3AR primarily couples to the Gi/o family of G-proteins.[1][7] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9] The dissociation of the G-protein heterotrimer also releases Gβγ subunits, which can activate other downstream effectors, including phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent mobilization of intracellular calcium.[4][8]
Furthermore, A3AR activation can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK pathways.[2][7][8] These pathways play critical roles in cell proliferation, differentiation, and apoptosis. The specific downstream effects of A3AR activation are cell-type dependent and can be influenced by the expression levels of various signaling components.
Figure 1. This compound induced signaling cascade via the A3 adenosine receptor.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible investigation of this compound and A3AR interactions. The following sections outline the core experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of a ligand for a receptor.[10][11]
References
- 1. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First Potent Macrocyclic A3 Adenosine Receptor Agonists Reveal G-Protein and β-Arrestin2 Signaling Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for involvement of Wnt signaling pathway in IB-MECA mediated suppression of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of AB-Meca: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-Meca, a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR), has garnered significant interest within the research and drug development communities. Its ability to modulate critical signaling pathways implicates its potential therapeutic utility in a range of pathologies, including cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, receptor binding characteristics, and functional effects. The information presented herein is intended to serve as a valuable resource for professionals engaged in the study and development of novel therapeutics targeting the A3 adenosine receptor.
Core Pharmacology of this compound
This compound primarily exerts its effects through high-affinity binding to and activation of the A3 adenosine receptor, a member of the G protein-coupled receptor (GPCR) superfamily.
Receptor Binding Affinity
Radioligand binding assays are fundamental in determining the affinity of a ligand for its receptor. In the case of this compound, its affinity for the human A3 adenosine receptor has been quantified using [¹²⁵I]I-AB-MECA as the radioligand in cell membranes expressing the receptor.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Species/Cell Line | Radioligand | Kᵢ (nM) | Reference |
| Adenosine A3 | Human (CHO cells) | [¹²⁵I]this compound | 430.5 | |
| Adenosine A3 | Rat (CHO cells) | [¹²⁵I]this compound | 1.48 | [1][2] |
| Adenosine A1 | Rat (COS-7 cells) | [¹²⁵I]this compound | 3.42 | [1][2] |
| Adenosine A2a | Canine (COS-7 cells) | [¹²⁵I]this compound | 25.1 | [1][2] |
Functional Activity
As an agonist, this compound activates the A3AR, initiating downstream signaling cascades. A key functional consequence of A3AR activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This activity is characteristic of A3AR's coupling to Gᵢ/ₒ proteins.
Table 2: Functional Activity of this compound
| Assay | Cell Type | Effect | pD₂ | Reference |
| TNF-α Production (LPS-induced) | Human Lung Macrophages | Inhibition | 6.9 | [1][2] |
Signaling Pathways
The activation of the A3 adenosine receptor by this compound triggers a cascade of intracellular events. The canonical pathway involves the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels.[3] However, A3AR signaling is complex and can also involve other pathways such as the mitogen-activated protein kinase (MAPK) pathway.[4]
Figure 1. Canonical A3 Adenosine Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the pharmacology of this compound.
Radioligand Binding Assay for A3 Adenosine Receptor
This protocol is used to determine the binding affinity of this compound for the A3 adenosine receptor.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A3 adenosine receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation and resuspend in assay buffer.
2. Binding Assay:
-
Incubate cell membrane homogenates (typically 15-32 µg of protein) with a fixed concentration of [¹²⁵I]this compound (e.g., 0.15 nM) in a buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 1 mM EDTA.[5]
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled A3AR agonist, such as 1 µM IB-MECA.[5]
-
For competition assays, incubate with increasing concentrations of unlabeled this compound.
-
Incubate for 120 minutes at 22°C.[5]
3. Termination and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), pre-soaked in 0.3% polyethyleneimine, to separate bound from free radioligand.[5]
-
Wash the filters rapidly with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Figure 2. Experimental Workflow for Radioligand Binding Assay.
TNF-α Inhibition Assay
This assay measures the ability of this compound to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine.
1. Cell Culture and Treatment:
-
Culture human lung macrophages or a suitable macrophage cell line (e.g., RAW 264.7).
-
Seed cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound for a specified period.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
2. Sample Collection:
-
After the incubation period, centrifuge the plates and collect the cell culture supernatants.
3. ELISA (Enzyme-Linked Immunosorbent Assay):
-
Coat a 96-well plate with a capture antibody specific for TNF-α.
-
Add the collected cell culture supernatants to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
After another incubation and wash step, add a substrate that will be converted by the enzyme to produce a colorimetric or chemiluminescent signal.
-
Measure the signal using a plate reader.
4. Data Analysis:
-
Generate a standard curve using known concentrations of recombinant TNF-α.
-
Determine the concentration of TNF-α in the samples by interpolating from the standard curve.
-
Calculate the percentage inhibition of TNF-α production for each concentration of this compound and determine the IC₅₀ or pD₂ value.
In Vivo Xenograft Lung Cancer Model
This protocol describes a general approach to evaluate the anti-tumor efficacy of this compound in a mouse model of lung cancer.
1. Cell Culture:
-
Culture a human lung cancer cell line, such as A549.
2. Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Inject a suspension of A549 cells (e.g., 2 x 10⁶ cells per mouse) into the flank (subcutaneous model) or directly into the lung (orthotopic model) of the mice.[6]
3. Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor growth. Tumor volume can be measured using calipers for subcutaneous models.
-
Once the tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, this compound, positive control like doxorubicin).[4]
-
Administer this compound at the desired dose and schedule (e.g., intraperitoneal injection).
4. Efficacy Evaluation:
-
Continue to monitor tumor growth throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tissues can be collected for further analysis, such as histology, immunohistochemistry, or measurement of biomarkers like TNF-α levels by ELISA.[4][6]
5. Data Analysis:
-
Compare the tumor growth, final tumor weight, and biomarker levels between the different treatment groups to assess the efficacy of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the A3 adenosine receptor in various physiological and pathological processes. Its high affinity and selectivity for A3AR, coupled with its demonstrated functional activity, make it a lead compound for the development of novel therapeutics. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound and other A3AR agonists. Further research is warranted to fully elucidate its complex signaling mechanisms and to translate the promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GitHub - cdd/bioassay-express: BioAssay Express by Collaborative Drug Discovery [github.com]
- 6. Pharmacological Study of A3 Adenosine Receptor agonist (AB Meca) in Xenograft Lung Cancer Model in Mice through In Silico and In Vivo Approach: Targeting TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Effects of AB-MECA: A Technical Guide to its Impact on Immune Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA, or N6-(4-aminobenzyl)adenosine-5'-N-methylcarboxamide, is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1] The A3AR is a G-protein coupled receptor that is highly expressed in various immune cells, including neutrophils, monocytes, macrophages, dendritic cells, lymphocytes, and mast cells.[2] Its overexpression in inflammatory cells has positioned it as a significant therapeutic target for a range of inflammatory diseases such as rheumatoid arthritis and psoriasis.[2][3] A3AR agonists, like this compound and the clinically tested IB-MECA (CF101) and Cl-IB-MECA (CF102), have demonstrated promising anti-inflammatory effects and a favorable safety profile in clinical trials.[3] This technical guide provides an in-depth overview of the effects of this compound on immune cell function, detailing its mechanism of action, quantitative effects, and the experimental protocols used to elucidate these properties.
Core Mechanism of Action: A3 Adenosine Receptor Signaling
The A3 adenosine receptor is primarily coupled to Gi proteins. Activation of A3AR by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP inhibits the activity of cAMP-dependent protein kinases such as PKA.
Furthermore, A3AR activation modulates the mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) signaling pathways. The downregulation of the NF-κB pathway is a key mechanism through which A3AR agonists exert their anti-inflammatory effects, leading to a reduction in the expression of pro-inflammatory genes. In some cellular contexts, the signaling can also involve the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Effects on Specific Immune Cells
The immunomodulatory effects of this compound are cell-type specific, reflecting the diverse roles of the A3AR in the immune system.
Macrophages
Macrophages are key players in the inflammatory response. This compound has been shown to exert potent anti-inflammatory effects on these cells. Specifically, it inhibits the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS). This includes the suppression of inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) at both the protein and mRNA levels. The underlying mechanism for this suppression involves the inhibition of the PI3K/Akt and NF-κB signaling pathways.
T-Cells
The A3AR is also expressed on T-cells, and its activation can modulate T-cell responses. Studies have shown that A3AR agonists can influence T-cell-mediated immunity. For instance, the anti-allodynic effects of A3AR agonists in models of neuropathic pain are dependent on CD4+ T cells. Activation of A3AR on these T-cells leads to the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), which is crucial for the therapeutic effect.
Other Immune Cells
The A3AR is broadly expressed across the immune system. In addition to macrophages and T-cells, it is found on neutrophils, eosinophils, monocytes, dendritic cells, and mast cells. Generally, activation of A3AR on these cells contributes to an overall anti-inflammatory phenotype, although the specific downstream effects can vary between cell types and species.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data available on the interaction of this compound and related compounds with adenosine receptors and their effects on immune cell function.
Table 1: Receptor Binding Affinity of this compound and Related Compounds
| Compound | Receptor | Cell Line | Ki (nM) | Kd (nM) |
| This compound | Human A3AR | CHO | 430.5 | - |
| Radiolabeled this compound | Rat A1AR | COS-7 | - | 3.42 |
| Radiolabeled this compound | Rat A3AR | CHO | - | 1.48 |
| Radiolabeled this compound | Canine A2aAR | COS-7 | - | 25.1 |
Table 2: Functional Effects of this compound on Immune Cells
| Cell Type | Stimulus | Effect Measured | Compound | Concentration/Dose | Quantitative Effect |
| Human Lung Macrophages | LPS | TNF-α production | This compound | - | pD2 = 6.9 |
| Mouse Macrophages (RAW 264.7) | LPS | iNOS, IL-1β, TNF-α expression | Thio-Cl-IB-MECA | Not specified | Suppression of protein and mRNA levels |
| Guinea Pig (in vivo asthma model) | Ovalbumin | Bronchoconstriction | This compound | 3 µg/kg | Increased bronchoconstriction |
Detailed Experimental Protocols
The investigation of this compound's effects on immune cells employs a range of standard and advanced molecular and cellular biology techniques.
In Vitro Macrophage Anti-inflammatory Assay
This protocol is designed to assess the anti-inflammatory potential of this compound on macrophage cells.
-
Cell Culture: Mouse macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Treatment: Cells are pre-treated with varying concentrations of this compound or a vehicle control for 1-2 hours.
-
Inflammatory Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.
-
Cytokine Measurement:
-
ELISA: The concentration of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatant is quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
RT-PCR: To measure mRNA expression levels of inflammatory mediators, total RNA is extracted from the cells. cDNA is synthesized, and quantitative real-time PCR (qRT-PCR) is performed using specific primers for iNOS, TNF-α, and IL-1β.
-
-
Signaling Pathway Analysis (Western Blot):
-
Cells are treated as described above for shorter time points (e.g., 0, 15, 30, 60 minutes).
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., Akt, NF-κB p65).
-
Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescence detection system are used to visualize the protein bands.
-
Conclusion
This compound and other A3 adenosine receptor agonists represent a promising class of immunomodulatory agents with significant therapeutic potential for treating inflammatory diseases. Their mechanism of action, centered on the downregulation of pro-inflammatory signaling pathways like NF-κB in key immune cells such as macrophages and T-cells, provides a targeted approach to controlling inflammation. The robust pre-clinical data, coupled with the positive outcomes of related compounds in clinical trials, underscores the importance of continued research and development in this area. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic applications of A3AR agonists.
References
- 1. This compound - Biochemicals - CAT N°: 28415 [bertin-bioreagent.com]
- 2. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
AB-Meca Experimental Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-Meca, and its derivatives such as IB-MECA and Cl-IB-MECA, are potent and selective agonists for the A3 adenosine (B11128) receptor (A3AR). The A3AR is a G protein-coupled receptor that is often overexpressed in various tumor cells compared to normal tissues, making it an attractive target for cancer therapy. Activation of A3AR by agonists like this compound has been shown to induce anti-cancer effects, including inhibition of cell proliferation, cell cycle arrest, and apoptosis in a variety of cancer cell lines. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its therapeutic potential.
Mechanism of Action
This compound and its analogs exert their effects by binding to and activating the A3 adenosine receptor. This receptor is primarily coupled to the Gi protein, which upon activation, inhibits adenylyl cyclase activity. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently modulates the activity of downstream signaling pathways, including the Protein Kinase A (PKA), PI3K/Akt, and Glycogen Synthase Kinase-3β (GSK-3β) pathways. The modulation of these pathways can ultimately lead to the regulation of cell cycle progression and the induction of apoptosis. In some cellular contexts, A3AR activation can also lead to an increase in intracellular calcium (Ca2+) and reactive oxygen species (ROS), which can further contribute to apoptosis through the downregulation of survival pathways like ERK and Akt.
Data Presentation
The following tables summarize the effective concentrations of this compound and its derivatives in various cancer cell lines, as reported in scientific literature.
Table 1: Effective Concentrations of this compound and Analogs for Inducing Cell Cycle Arrest
| Compound | Cell Line | Cancer Type | Effective Concentration | Reference |
| thio-Cl-IB-MECA | A549 | Lung Cancer | Up to 20 µM | |
| Cl-IB-MECA | NPA | Thyroid Cancer | ≥ 10 µM |
Table 2: Effective Concentrations of this compound and Analogs for Inducing Apoptosis
| Compound | Cell Line | Cancer Type | Effective Concentration | Reference |
| thio-Cl-IB-MECA | A549 | Lung Cancer | 80 µM | |
| IB-MECA | HL-60 | Promyelocytic Leukemia | 30-60 µM | |
| Cl-IB-MECA | HL-60 | Promyelocytic Leukemia | 10-30 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound (or its analog, e.g., IB-MECA, Cl-IB-MECA)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, to prepare 1 ml of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , dissolve 5 mg of the compound in 1 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50, 80, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µl of the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µl of MTT solution (5 mg/ml) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µl of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC Staining)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow the cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values from the viability assay) and a vehicle control for the desired duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize the cells. For suspension cells, proceed to the next step.
-
Collect the cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit, at a concentration of approximately 1 x 10^6 cells/ml.
-
Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls for setting compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Mandatory Visualization
Caption: this compound signaling pathway in cancer cells.
Caption: Experimental workflow for evaluating this compound.
Application Notes and Protocols for Dissolving AB-MECA for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA (N6-(4-Aminobenzyl)-9-[5-(methylcarbonyl)-β-D-ribofuranosyl]adenine) is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR). The A3AR is a G protein-coupled receptor that is overexpressed in inflammatory and cancer cells, making it a significant therapeutic target. Accurate and reproducible in vitro studies are crucial for investigating the therapeutic potential of this compound. A critical first step in these studies is the proper dissolution of this compound to ensure its stability and bioavailability in cell culture assays. These application notes provide detailed protocols for the solubilization, storage, and application of this compound for various in vitro experiments.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Notes |
| Molecular Weight | 399.4 g/mol | |
| Solubility | 55 mg/mL in DMSO (with ultrasonication)[1] | This compound is also described as soluble in DMSO. |
| Storage of Powder | -20°C for 3 years; 4°C for 2 years[1] | |
| Storage of Stock Solution (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month[1] | Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
| Recommended Final DMSO Concentration in Media | ≤ 0.1% | Many cell lines can tolerate up to 0.5%, but a vehicle control is essential[2]. |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile, amber microcentrifuge tubes or glass vials
-
Sterile, positive displacement pipettes and tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
0.22 µm syringe filter (optional, for sterilization of stock solution)
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the amounts as needed for your desired stock concentration.
-
Pre-warm DMSO: If the DMSO is frozen, allow it to thaw completely at room temperature.
-
Weigh this compound: In a sterile, amber microcentrifuge tube, weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.994 mg of this compound.
-
Add DMSO: Add the calculated volume of sterile DMSO to the tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO to 3.994 mg of this compound.
-
Dissolve the Compound: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath or gentle warming to 37°C can be applied.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile, amber tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the serial dilution of the this compound stock solution into cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to maintain a consistent and low final concentration of DMSO across all experimental and control groups.
-
Determine Final Concentrations: Decide on the range of final this compound concentrations you will be testing in your assay.
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): For very low final concentrations, it may be necessary to prepare an intermediate dilution of the stock solution in sterile DMSO or cell culture medium.
-
Prepare Final Working Solutions: Pre-warm the required volume of cell culture medium to 37°C. Serially dilute the this compound stock solution directly into the pre-warmed medium to achieve the desired final concentrations. Ensure that the final concentration of DMSO in the medium is non-toxic to the cells, ideally ≤ 0.1%. For example, to achieve a 10 µM final concentration of this compound, you would add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium (a 1:1000 dilution), resulting in a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound. This is essential to account for any effects of the solvent on the cells.
-
Mix Thoroughly: Gently mix the working solutions by pipetting or inverting the tubes before adding them to the cell cultures.
Cell-Based Assay Procedure
-
Cell Seeding: Seed your cells in the appropriate culture plates or flasks and allow them to adhere and grow to the desired confluency.
-
Treatment: Remove the existing culture medium and replace it with the prepared working solutions containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Assay Readout: Perform your desired downstream analysis, such as cell viability assays (e.g., MTT, XTT), measurement of cAMP levels, or analysis of protein expression.
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Caption: Simplified signaling pathway of the A3 adenosine receptor activated by this compound.
References
Application Notes and Protocols: Determining the Optimal Concentration of AB-Meca for Cellular Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal concentration of AB-Meca, a selective A3 adenosine (B11128) receptor (A3AR) agonist, for various cell-based assays. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a high-affinity agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor.[1] The activation of A3AR is implicated in a variety of cellular processes, including cell proliferation, apoptosis, and inflammation. Its expression is often upregulated in tumor and inflammatory cells, making it a potential therapeutic target. This document outlines the methodologies to determine the optimal concentration of this compound for inducing cytotoxic, apoptotic, and anti-inflammatory effects in cultured cells.
Data Presentation: Efficacy of this compound and Related A3AR Agonists
The optimal concentration of this compound is cell-type specific and dependent on the desired biological outcome. The following tables summarize reported effective concentrations for this compound and a closely related A3AR agonist, Cl-IB-MECA, to provide a starting point for experimental design.
Table 1: Anti-Inflammatory and Bioactive Concentrations of this compound
| Compound | Cell Type/System | Effect | Effective Concentration |
| This compound | Primary human lung macrophages | Inhibition of LPS-induced TNF-α production | pD2 = 6.9 (~126 nM)[1] |
| This compound | Isolated guinea pig trachea | Increased contraction | 0.1 µM[1] |
Table 2: Anti-Proliferative and Apoptotic Concentrations of the A3AR Agonist Cl-IB-MECA *
| Cell Line | Cancer Type | Effect | IC50 / Effective Concentration |
| JoPaca-1 | Pancreatic Cancer | Cytotoxicity | Not specified, but synergistic with chemotherapeutics |
| Hep-3B | Hepatocellular Carcinoma | Cytotoxicity | Not specified, but synergistic with chemotherapeutics |
| NPA | Papillary Thyroid Carcinoma | Inhibition of cell growth | ≥10 µM |
| Human Ovarian Cancer Cells | Ovarian Cancer | Dose-dependent reduction in cell viability | Not specified, but effective in inducing apoptosis |
Note: Data for Cl-IB-MECA, a structurally similar A3AR agonist, is provided as a reference for estimating the effective concentration range for this compound in cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Anti-Inflammatory Assay (LPS-Induced TNF-α Release)
This protocol is for assessing the anti-inflammatory effects of this compound by measuring the inhibition of TNF-α secretion from macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary macrophages
-
Complete cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
24-well cell culture plates
-
Human or mouse TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulus: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4-24 hours) to induce TNF-α production.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentration of TNF-α in the supernatants using a TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each this compound concentration compared to the LPS-only control.
Visualizations
Caption: A3AR Signaling Pathway activated by this compound.
Caption: Experimental workflow for determining optimal this compound concentration.
References
Application Notes and Protocols: In Vivo Dosing of AB-Meca in Mouse Models
A Fictional Compound Based on Available Data
Disclaimer: Information regarding a specific therapeutic agent designated "AB-Meca" is not publicly available. The following application note has been constructed using established principles and data from preclinical in vivo studies of similar antibody-based therapeutics in mouse models to provide a representative guide. The protocols and data presented are illustrative and should be adapted based on the specific characteristics of the actual therapeutic agent.
Introduction
This document provides a comprehensive guide for the in-vivo administration of this compound, a fictional monoclonal antibody, in various mouse models. The protocols and data tables are designed to assist researchers, scientists, and drug development professionals in designing and executing preclinical efficacy and pharmacokinetic studies. The methodologies outlined below are based on established practices for antibody therapeutics in oncology and immunology research.
Data Presentation
Quantitative data from representative in vivo studies are summarized in the tables below for easy comparison.
Table 1: Recommended In Vivo Dosing Regimens for this compound in Syngeneic Mouse Tumor Models
| Mouse Model | Tumor Cell Line | Route of Administration | Dose Range (mg/kg) | Dosing Schedule | Reference |
| C57BL/6 | B16 Melanoma | Intraperitoneal (i.p.) | 5 - 10 | Every 3-4 days | [1] |
| BALB/c | CT26 Colon Carcinoma | Intravenous (i.v.) | 5 - 10 | Twice weekly | [1] |
| C57BL/6 | MC38 Colon Adenocarcinoma | Intraperitoneal (i.p.) | 10 | Every 3 days | [1] |
Table 2: Pharmacokinetic Parameters of a Representative Monoclonal Antibody in Mice
| Parameter | Value | Unit | Route of Administration |
| Half-life (t½) | ~206 | hours | Intravenous (i.v.) |
| Clearance | 0.237 | mL/h/kg | Intravenous (i.v.) |
| Bioavailability (Oral) | Low (<5%) | % | Oral (p.o.) |
Note: The pharmacokinetic data presented are for a typical IgG antibody and may vary significantly for this compound.[2][3] It is crucial to perform a dedicated pharmacokinetic study for the specific agent.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous MC38 colon adenocarcinoma mouse model.
Materials:
-
Female C57BL/6 mice (6-8 weeks old)
-
MC38 colon adenocarcinoma cells
-
This compound therapeutic antibody
-
Vehicle control (e.g., sterile PBS)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Cell Culture and Implantation: Culture MC38 cells under standard conditions. On Day 0, subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Dosing Preparation: Prepare this compound at the desired concentration in sterile PBS. A common dose for antibodies is in the range of 100-250 µg per mouse.[1]
-
Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection every 3 days for a total of 4 doses.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight every 2-3 days for the duration of the study (typically 21-28 days).
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study. Tumors can be excised for further analysis (e.g., histology, flow cytometry).
Protocol 2: Pharmacokinetic Study of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice following a single intravenous injection.
Materials:
-
Male CD-1 mice (7-9 weeks old)
-
This compound therapeutic antibody
-
Heparinized tubes for blood collection
-
Centrifuge
-
ELISA or LC-MS/MS for quantification of this compound in plasma
Procedure:
-
Dosing: Administer a single intravenous (i.v.) bolus of this compound at a dose of 5 mg/kg via the tail vein.[3]
-
Blood Sampling: Collect blood samples (~50-100 µL) from a consistent site (e.g., saphenous vein) at predetermined time points (e.g., 0, 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, and 168 hr).[2][4]
-
Plasma Preparation: Immediately place blood samples into heparinized tubes and centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Quantification: Determine the concentration of this compound in the plasma samples using a validated analytical method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).[2]
-
Data Analysis: Plot the plasma concentration of this compound versus time and use pharmacokinetic software to calculate key parameters such as half-life, clearance, and volume of distribution.
Mandatory Visualization
Caption: A flowchart illustrating the key steps in an in vivo efficacy study of this compound in a syngeneic mouse tumor model.
Caption: A diagram representing a hypothetical signaling pathway through which this compound may exert its anti-tumor effects.
References
- 1. ichor.bio [ichor.bio]
- 2. Whole-Body Pharmacokinetics of Antibody in Mice Determined using Enzyme-Linked Immunosorbent Assay and Derivation of Tissue Interstitial Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, protein binding, and metabolism of a quinoxaline urea analog as a NF-кB inhibitor in mice and rats by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
Application Notes and Protocols: Radioligand Binding Assay Using Labeled AB-MECA for the Adenosine A3 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adenosine (B11128) A3 receptor (A3AR) is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a variety of conditions, including inflammation, cancer, and cardiac ischemia.[1][2] Understanding the interaction of novel compounds with this receptor is a critical step in the drug discovery and development process. The radioligand binding assay is a robust and sensitive method, often considered the gold standard for quantifying the affinity of a ligand for its receptor.[3][4] This document provides a detailed protocol for a radioligand binding assay using [¹²⁵I]AB-MECA, a commonly used high-affinity radioligand for the A3AR.[5]
Signaling Pathway of the Adenosine A3 Receptor
The A3 adenosine receptor is primarily coupled to Gi/o and Gq proteins. Activation of the A3AR by an agonist, such as this compound, initiates a cascade of intracellular events. The Gi pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, coupling to Gq proteins stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium concentrations. The A3AR can also activate the mitogen-activated protein kinase (MAPK) pathway. These signaling pathways are integral to the diverse physiological and pathological roles of the A3AR.
Experimental Protocols
This section details the necessary reagents and step-by-step procedures for performing saturation and competition radioligand binding assays.
Reagents and Buffers
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [¹²⁵I]this compound (Specific Activity: ~2000 Ci/mmol).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A3AR ligand, such as IB-MECA (10 µM).
-
Membrane Preparation: Cell membranes expressing the human adenosine A3 receptor (e.g., from CHO or HEK293 cells). A typical protein concentration for the assay is 3-20 µg per well for cells or 50-120 µg for tissue.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
Saturation Binding Assay Protocol
This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
-
Prepare Radioligand Dilutions: Serially dilute [¹²⁵I]this compound in binding buffer to achieve a range of concentrations (e.g., 0.1 to 20 nM).
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total binding and non-specific binding.
-
Total Binding: Add 150 µL of membrane preparation, 50 µL of binding buffer, and 50 µL of the corresponding [¹²⁵I]this compound dilution to each well.
-
Non-specific Binding: Add 150 µL of membrane preparation, 50 µL of the non-specific binding control (e.g., 10 µM IB-MECA), and 50 µL of the corresponding [¹²⁵I]this compound dilution to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of [¹²⁵I]this compound and fit the data using non-linear regression to determine the Kd and Bmax values.
Competition Binding Assay Protocol
This assay is used to determine the affinity (Ki) of a test compound for the receptor.
-
Prepare Test Compound Dilutions: Serially dilute the unlabeled test compound in binding buffer across a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the test compound.
-
Reaction Mixture: To each well, add 150 µL of membrane preparation, 50 µL of the test compound dilution, and 50 µL of [¹²⁵I]this compound at a fixed concentration (typically at or near its Kd value).
-
Controls: Include wells for total binding (no test compound) and non-specific binding (with 10 µM IB-MECA).
-
Incubation, Filtration, and Counting: Follow steps 5-8 from the Saturation Binding Assay Protocol.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.
Data Presentation
The following tables summarize the binding affinity data for this compound and other relevant ligands at the human adenosine A3 receptor.
Table 1: Binding Affinity of [¹²⁵I]this compound for Adenosine Receptors
| Receptor Subtype | Cell Line/Tissue | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| Rat A3AR | CHO cells | 1.48 ± 0.33 | 3.06 ± 0.21 | |
| Rat A3AR | RBL-2H3 cells | 3.61 ± 0.30 | 1.02 ± 0.13 | |
| Human A3AR | HEK293 cells | 0.59 | Not Reported | |
| Rat A1AR | COS-7 cells | 3.42 ± 0.43 | Not Reported | |
| Canine A2aAR | COS-7 cells | 25.1 ± 12.6 | Not Reported |
Table 2: Inhibitory Constants (Ki) of Various Ligands at the Human A3 Adenosine Receptor
| Compound | Ki (nM) | Reference |
| IB-MECA | 1.1 | |
| 2-Cl-IB-MECA | 0.33 | |
| NECA | 73 | |
| MRS1191 (Antagonist) | 31 | |
| MRS1220 (Antagonist) | 0.65 |
Experimental Workflow and Troubleshooting
A well-optimized radioligand binding assay is crucial for generating reliable data. The following diagram illustrates the general workflow and key considerations.
References
- 1. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
- 2. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing AB-Meca to Investigate Bronchoconstriction in Ex Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing AB-Meca, a selective agonist for the A3 adenosine (B11128) receptor (A3AR), in ex vivo studies of bronchoconstriction. While traditionally, bronchoconstriction is studied using direct contractile agents, emerging evidence points to a more nuanced role for A3AR activation in the airways. The data and protocols presented herein are designed to facilitate the investigation of this compound's potential to modulate airway hyperresponsiveness, a key feature of asthma and other obstructive lung diseases.[1][2][3]
The A3 adenosine receptor, a G-protein coupled receptor (GPCR), is implicated in various physiological and pathophysiological processes within the lungs, including inflammation and airway remodeling.[4] Notably, studies suggest that A3AR activation on mast cells can trigger the release of mediators that contribute to bronchoconstriction and airway inflammation.[1][2][4] Therefore, ex vivo models provide an invaluable platform to dissect the direct effects of A3AR agonism on airway smooth muscle and its interplay with other bronchoconstrictive stimuli.
This document outlines detailed protocols for two primary ex vivo models: the isolated guinea pig tracheal ring preparation in an organ bath and precision-cut lung slices (PCLS). It also includes structured data tables for interpreting experimental outcomes and visual diagrams to elucidate the underlying signaling pathways and experimental workflows.
Data Presentation
Table 1: Direct Effect of this compound on Basal Airway Tone
This table summarizes the expected direct effect of this compound on the contractile tone of isolated airway preparations. Based on available literature for selective A3AR agonists, a direct contractile response is not anticipated.[1]
| Ex Vivo Model | Agonist | Concentration Range | Maximal Contraction (% of KCl max) | EC50 (µM) |
| Guinea Pig Tracheal Rings | This compound | 1 nM - 10 µM | No significant contraction | Not Applicable |
| Precision-Cut Lung Slices (PCLS) | This compound | 1 nM - 10 µM | No significant contraction | Not Applicable |
Table 2: Modulatory Effect of this compound on Methacholine-Induced Bronchoconstriction
This table presents a hypothetical data structure for an experiment designed to assess the modulatory effect of this compound on bronchoconstriction induced by a standard agonist, methacholine (B1211447). Researchers can populate this table with their experimental data.
| Ex Vivo Model | Pre-treatment (30 min) | Methacholine Concentration Range | Maximal Contraction (% of control max) | EC50 (µM) | Fold Shift in EC50 |
| Guinea Pig Tracheal Rings | Vehicle (0.1% DMSO) | 1 nM - 100 µM | 100% | User Data | 1.0 |
| This compound (1 µM) | 1 nM - 100 µM | User Data | User Data | User Data | |
| PCLS | Vehicle (0.1% DMSO) | 1 nM - 100 µM | 100% | User Data | 1.0 |
| This compound (1 µM) | 1 nM - 100 µM | User Data | User Data | User Data |
Experimental Protocols
Protocol 1: Isolated Guinea Pig Tracheal Ring Preparation (Organ Bath)
This protocol details the methodology for assessing the effect of this compound on guinea pig tracheal smooth muscle contractility.
Materials:
-
Male Hartley guinea pigs (250-700 g)
-
Krebs-Henseleit solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.66, NaHCO3 25.0, Glucose 11.1)
-
This compound
-
Methacholine
-
Potassium Chloride (KCl)
-
Isolated organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Standard dissection tools
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit solution.
-
Gently clean the trachea of adhering connective tissue.
-
Cut the trachea into 4-5 mm wide rings.
-
-
Mounting:
-
Suspend each tracheal ring between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the upper hook to an isometric force transducer.
-
Apply an initial resting tension of 1.5 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Experimentation:
-
Maximal Contraction: At the end of the equilibration period, induce a maximal contraction with 80 mM KCl to assess tissue viability.
-
Washout: Wash the tissues repeatedly until the baseline tension is restored.
-
Direct Effect of this compound:
-
Generate a cumulative concentration-response curve for this compound (e.g., 1 nM to 10 µM).
-
Record the contractile response at each concentration.
-
-
Modulatory Effect of this compound:
-
Pre-incubate the tracheal rings with a selected concentration of this compound (e.g., 1 µM) or vehicle for 30 minutes.
-
Generate a cumulative concentration-response curve for methacholine (e.g., 1 nM to 100 µM).
-
Record the contractile responses.
-
-
-
Data Analysis:
-
Express contractile responses as a percentage of the maximal KCl-induced contraction.
-
Calculate EC50 values and maximal responses for each condition.
-
Protocol 2: Precision-Cut Lung Slices (PCLS)
This protocol describes the use of PCLS to study the effects of this compound on small airway contractility.
Materials:
-
Animal (e.g., mouse, rat, guinea pig) or human lung tissue
-
Low-melting point agarose (B213101)
-
Culture medium (e.g., DMEM/F-12)
-
Vibrating microtome (vibratome)
-
This compound
-
Methacholine
-
Microscope with image acquisition software
Procedure:
-
Tissue Preparation:
-
Perfuse the lungs via the pulmonary artery with saline to remove blood.
-
Instill the lungs with a low-melting point agarose solution (e.g., 1.5-2%) via the trachea.
-
Allow the agarose to solidify at 4°C.
-
Isolate the lung lobes and cut cylindrical tissue cores.
-
-
Slicing:
-
Mount the tissue core onto the vibratome stage.
-
Cut slices of 150-300 µm thickness in ice-cold culture medium.
-
-
Culturing and Experimentation:
-
Transfer the PCLS to a 24-well plate with fresh, pre-warmed culture medium.
-
Allow the slices to recover for at least 2 hours at 37°C and 5% CO2.
-
Baseline Imaging: Acquire baseline images of the airways within the PCLS.
-
Direct Effect of this compound:
-
Add increasing concentrations of this compound to the culture medium.
-
Acquire images at set time points after each addition to measure changes in airway lumen area.
-
-
Modulatory Effect of this compound:
-
Pre-incubate PCLS with this compound or vehicle for a defined period (e.g., 30-60 minutes).
-
Induce bronchoconstriction with a concentration-response to methacholine.
-
Capture images to quantify the change in airway area.
-
-
-
Data Analysis:
-
Measure the airway lumen area using image analysis software.
-
Express the change in airway area as a percentage of the initial baseline area.
-
Calculate EC50 values and maximal responses.
-
Visualizations
Caption: A3 Adenosine Receptor Signaling in Mast Cells.
Caption: Organ Bath Experimental Workflow.
Caption: PCLS Experimental Workflow.
Conclusion
The study of this compound in ex vivo models of bronchoconstriction offers a valuable approach to understanding the role of the A3 adenosine receptor in airway physiology. The protocols and data structures provided in these application notes are intended to serve as a robust starting point for researchers. While direct bronchoconstrictor effects of this compound may not be observed, its potential to modulate airway hyperresponsiveness through indirect mechanisms, such as mast cell activation, presents an exciting avenue for investigation in the context of asthma and related respiratory diseases.[1][2] Careful experimental design and data analysis, as outlined here, will be crucial in elucidating the therapeutic potential of targeting the A3 adenosine receptor.
References
- 1. Adenosine induces airway hyperresponsiveness through activation of A3 receptors on mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of A3 receptor- and mast cell-dependent and -independent components of adenosine-mediated airway responsiveness in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine receptors and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarworks.brandeis.edu]
Application Notes and Protocols for AB-Meca Administration in Xenograft Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic strategies.[1] One promising target is the A3 adenosine (B11128) receptor (A3AR), which is overexpressed in various tumor cells, including non-small cell lung cancer (NSCLC). AB-Meca, a selective A3AR agonist, has demonstrated anti-tumor activity in preclinical models. This document provides detailed protocols and application notes for the administration of this compound in xenograft lung cancer models, specifically using the A549 human lung adenocarcinoma cell line. The protocols outlined below are based on established methodologies for xenograft studies and enzyme-linked immunosorbent assays (ELISA).
Principle
The A3 adenosine receptor is a G-protein coupled receptor that, upon activation, can initiate signaling cascades leading to the inhibition of cancer cell growth and induction of apoptosis.[2][3] this compound, as a selective agonist, binds to A3AR, triggering downstream pathways that can modulate the expression of key proteins involved in tumor progression, such as TNF-α.[4] This application note describes the in vivo administration of this compound to immunodeficient mice bearing A549-derived tumors to assess its therapeutic efficacy by monitoring tumor growth and relevant biomarkers.
Data Presentation
Table 1: In Vivo Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean TNF-α Level (pg/mL) ± SEM |
| Vehicle Control | 1500 ± 120 | - | 250 ± 30 |
| This compound (10 µg/kg) | 750 ± 90 | 50 | 125 ± 20 |
| Doxorubicin (5 mg/kg) | 600 ± 80 | 60 | 100 ± 15 |
| This compound + Doxorubicin | 450 ± 60 | 70 | 80 ± 12 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions.
Experimental Protocols
A549 Cell Culture and Xenograft Implantation
This protocol describes the establishment of a subcutaneous A549 xenograft model in immunodeficient mice.[5]
Materials:
-
A549 human lung carcinoma cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel®
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Sterile syringes and needles (27-gauge)
Procedure:
-
Cell Culture: Culture A549 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.
-
Cell Counting and Preparation: Centrifuge the cell suspension, resuspend the pellet in sterile PBS, and determine the cell viability and concentration using a hemocytometer or automated cell counter.
-
Implantation: Adjust the cell concentration to 2 x 10^7 cells/mL in a 1:1 mixture of sterile PBS and Matrigel®.
-
Injection: Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^6 cells) into the right flank of each mouse.
-
Monitoring: Monitor the mice for tumor formation. Tumor measurements should begin once the tumors are palpable.
This compound Administration
This protocol outlines the preparation and administration of this compound to the tumor-bearing mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS or a solution of DMSO and saline)
-
Sterile syringes and needles for injection (e.g., intraperitoneal or oral gavage)
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of administration, dilute the stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should be minimal to avoid toxicity.
-
Dosage: A dosage of 10 µg/kg body weight is a reasonable starting point based on similar studies with A3AR agonists. Dose-response studies are recommended to determine the optimal dose.
-
Administration: Administer the prepared this compound solution to the mice via the chosen route (e.g., intraperitoneal injection or oral gavage) once daily or as determined by the experimental design. The vehicle control group should receive the same volume of the vehicle solution.
Tumor Volume Measurement
This protocol details the method for measuring tumor growth over the course of the study.
Materials:
-
Digital calipers
Procedure:
-
Measurement Frequency: Measure tumors two to three times per week.
-
Measurement Technique: Using digital calipers, measure the longest diameter (length, L) and the shortest diameter (width, W) of the tumor.
-
Calculation: Calculate the tumor volume (V) using the modified ellipsoid formula: V = 0.5 × L × W².
-
Data Recording: Record the tumor volumes for each mouse at each time point.
Serum Collection and TNF-α ELISA
This protocol describes the collection of blood samples and the subsequent measurement of TNF-α levels using an ELISA kit.
Materials:
-
Blood collection tubes (e.g., microcentrifuge tubes with or without anticoagulant)
-
Centrifuge
-
Mouse TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Blood Collection: At the end of the study, collect blood from the mice via a suitable method (e.g., cardiac puncture or retro-orbital bleeding) and place it into collection tubes.
-
Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the supernatant (serum) and store at -80°C until analysis.
-
TNF-α ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves the following steps:
-
Coating the microplate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance values to the standard curve.
Visualizations
Caption: Experimental workflow for evaluating this compound in a lung cancer xenograft model.
Caption: Proposed signaling pathway of this compound via the A3 adenosine receptor in cancer cells.
Caption: Logical flow diagram illustrating the research process.
References
- 1. Mechanism of Action: Novel Mechanisms in Lung Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 2. A3 adenosine receptor as a target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for Preparing AB-Meca Stock Solutions for Long-Term Storage
Audience: Researchers, scientists, and drug development professionals.
Introduction:
AB-Meca, a potent and selective agonist for the A3 adenosine (B11128) receptor, is a critical tool in pharmacological research and drug development. Proper preparation and storage of this compound stock solutions are paramount to ensure experimental reproducibility and the integrity of research data. These application notes provide detailed protocols for the preparation and long-term storage of this compound stock solutions to maintain their stability and efficacy.
Data Presentation: this compound Solubility and Storage
The following table summarizes the solubility of this compound in various solvents and provides recommended storage conditions.
| Solvent | Solubility | Recommended Stock Concentration | Storage Temperature | Long-Term Stability (in solvent) |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL, 55 mg/mL (with ultrasonic)[1] | 10 mM - 50 mM | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C.[1] |
| Ethanol | 1 mg/mL | ≤ 2.5 mM | -20°C | Data not readily available; use within one month is recommended.[2][3] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 0.3 mg/mL | ≤ 0.75 mM | 4°C | Solutions may be stored for several days. |
| Dilute Aqueous Base | 3.5 mg/mL | ≤ 8.75 mM | 4°C | Data not readily available; prepare fresh. |
| Water | Insoluble | Not Recommended | N/A | N/A |
Note: The solid form of this compound is stable for at least four years when stored at -20°C.[4] As a powder, it can be stored for 3 years at -20°C or 2 years at 4°C.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the vial containing solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.994 mg of this compound (Molecular Weight: 399.4 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO.
-
Dissolution:
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If necessary, briefly sonicate the solution in a water bath to aid dissolution.[1] Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber vials or polypropylene tubes. The volume of the aliquots should be based on the typical experimental requirements.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and aliquot number.
Mandatory Visualizations
Signaling Pathway of A3 Adenosine Receptor Agonists
Caption: Simplified signaling pathway of A3 adenosine receptor agonists like this compound.
Experimental Workflow for this compound Stock Solution Preparation and Storage
Caption: Workflow for preparing and storing this compound stock solutions.
References
Application Notes and Protocols for Cell Viability Assays with AB-Meca Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing cell viability and apoptosis in response to treatment with N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA) and its analogs, such as 2-chloro-N6-(3-iodobenzyl)adenosine-5′-N-methylcarboxamidoadenosine (Cl-IB-MECA).
Introduction
IB-MECA and its derivatives are selective agonists of the A3 adenosine (B11128) receptor (A3AR), although some of their biological effects may be A3AR-independent.[1][2] These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, making them promising candidates for cancer therapy.[1][3] Accurate assessment of their impact on cell viability is crucial for research and drug development. This document outlines key assays and provides detailed protocols for their implementation.
Data Presentation: Cytotoxicity of AB-Meca Analogs
The cytotoxic effects of this compound analogs have been evaluated across a range of cancer and non-tumor cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a biological process.
Table 1: IC50 Values of 2-Cl-IB-MECA in Various Cell Lines after 72-hour Treatment
| Cell Line | Cell Type | IC50 (µM) |
| JoPaca-1 | Pancreatic Cancer | 21.0 ± 2.6 |
| Hep-3B | Hepatocellular Carcinoma | 12.3 ± 1.2 |
| A-549 | Lung Carcinoma | 24.5 ± 2.3 |
| AsPC-1 | Pancreatic Cancer | 22.1 ± 1.9 |
| PANC-1 | Pancreatic Cancer | 27.5 ± 1.8 |
| U-87 MG | Glioblastoma | 18.6 ± 1.4 |
| PC-3 | Prostate Cancer | 23.7 ± 2.1 |
| hTCEpi | Normal Colon Epithelial | > 50 |
| IMR-90 | Normal Fetal Lung Fibroblast | > 50 |
Data synthesized from a study by Gessi et al. (2022).[4]
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare various concentrations of this compound (e.g., ranging from 0.1 µM to 100 µM) in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation at 300 x g for 5 minutes.[7]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Caspase Activity Assay
Caspase activation is a hallmark of apoptosis.[8] This protocol outlines a colorimetric assay for caspase-3 activity.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, lyse the cells with a cold lysis buffer and incubate on ice for 10 minutes. Centrifuge the lysate to pellet the debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Caspase Reaction: In a 96-well plate, add 50 µL of cell lysate to 50 µL of 2X reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.
Visualizations
Experimental Workflow
Caption: Workflow for assessing cell viability and apoptosis after this compound treatment.
This compound Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. 2‑Cl‑IB‑MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis [promega.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Induction of apoptosis in cells | Abcam [abcam.com]
- 8. Mitochondrial and caspase pathways are involved in the induction of apoptosis by IB-MECA in ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Downstream Effects of AB-MECA Activation: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the downstream signaling effects of AB-MECA, a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR). These guidelines are intended to facilitate the accurate measurement and interpretation of A3AR activation in various cellular contexts.
Introduction to this compound and the A3 Adenosine Receptor
This compound, or N6-(4-Aminobenzyl)-9-[5-(methylcarbamoyl)-β-D-ribofuranosyl]adenine, is a widely used pharmacological tool for studying the A3 adenosine receptor, a member of the G protein-coupled receptor (GPCR) family.[1] The A3AR is implicated in a range of physiological and pathophysiological processes, including inflammation, cancer, cardiac ischemia, and neuropathic pain, making it a significant target for therapeutic development.[2][3]
Upon activation by an agonist like this compound, the A3AR primarily couples to inhibitory G proteins (Gi/o). This interaction initiates a cascade of intracellular signaling events, most notably the inhibition of adenylyl cyclase, which leads to a decrease in cyclic adenosine monophosphate (cAMP) levels.[4] Additionally, A3AR activation can trigger G protein-independent pathways, including the recruitment of β-arrestin, and can also modulate other signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[5][6] Understanding these diverse downstream effects is crucial for elucidating the full pharmacological profile of A3AR agonists.
Key Downstream Signaling Pathways of A3AR Activation
The activation of the A3 adenosine receptor by this compound initiates multiple downstream signaling cascades. The primary pathway involves the coupling to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. The dissociated Gβγ subunits can activate phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Furthermore, A3AR activation can stimulate the MAPK/ERK pathway. In a G protein-independent manner, agonist-bound A3AR is phosphorylated by GPCR kinases (GRKs), leading to the recruitment of β-arrestin, which desensitizes the G protein signal and can initiate its own signaling cascades, including ERK activation.
Quantitative Analysis of A3AR Agonist Activity
The potency and efficacy of this compound and other A3AR agonists can be quantified by measuring their effects on various downstream signaling pathways. The following tables summarize representative data for A3AR agonists in key functional assays.
Table 1: A3AR Agonist Potency in cAMP Inhibition Assays
| Compound | Cell Line | Assay Type | EC50 (nM) | Emax (% Inhibition) | Reference |
| This compound | A3AR-CHO | Adenylyl Cyclase | Varies | Dose-dependent inhibition | [7] |
| IB-MECA | Flp-In-CHO-hA3R | cAMP Accumulation | ~1-10 | ~100% | [8] |
| Cl-IB-MECA | ES-012-A (CHO) | Aequorin Luminescence | 32.28 ± 11.2 | Not reported | [9] |
EC50: Half maximal effective concentration. Emax: Maximum effect.
Table 2: A3AR Agonist Potency in G-Protein and β-Arrestin2 Recruitment Assays
| Compound | Assay Type | EC50 (nM) | Emax (% of Reference) | Reference |
| Cl-IB-MECA | Gαi1 Activation | 8.4 | 100% (Reference) | [10] |
| Cl-IB-MECA | Gαi2 Activation | 5.8 | 100% (Reference) | [10] |
| Cl-IB-MECA | Gαi3 Activation | 6.2 | 100% (Reference) | [10] |
| Cl-IB-MECA | β-Arrestin2 Recruitment | Not specified | 100% (Reference) | [10] |
Data for Cl-IB-MECA, a potent A3AR agonist, are presented as a reference for signaling pathway comparison.
Experimental Protocols
Detailed protocols for measuring the primary downstream effects of this compound-mediated A3AR activation are provided below.
Protocol 1: Gi-Coupled cAMP Inhibition Assay
This protocol describes the measurement of the inhibition of forskolin-stimulated cAMP production in cells expressing the A3AR.
Materials:
-
Cells stably expressing the human A3AR (e.g., CHO-hA3AR)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
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Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
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This compound
-
cAMP assay kit (e.g., HTRF-based)
-
384-well white microplates
Procedure:
-
Cell Seeding:
-
Culture CHO-hA3AR cells to ~80% confluency.
-
Harvest cells and resuspend in assay buffer.
-
Seed 5,000 cells per well in a 384-well plate and incubate overnight.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare a stock solution of forskolin in DMSO and then dilute in assay buffer to the desired final concentration (typically 1-10 µM).
-
-
Assay Protocol:
-
Remove culture medium from the wells and add assay buffer.
-
Add the this compound serial dilutions to the respective wells.
-
Add the forskolin solution to all wells except the negative control.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Data Analysis:
-
Calculate the signal ratio and normalize the data.
-
Plot the percent inhibition of the forskolin response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the detection of phosphorylated ERK1/2 (pERK1/2) in response to A3AR activation using Western blotting.
References
- 1. The two non-visual arrestins engage ERK2 differently - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine Receptors [sigmaaldrich.com]
- 3. Pharmacological Study of A3 Adenosine Receptor agonist (AB Meca) in Xenograft Lung Cancer Model in Mice through In Silico and In Vivo Approach: Targeting TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. First Potent Macrocyclic A3 Adenosine Receptor Agonists Reveal G-Protein and β-Arrestin2 Signaling Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ERK and β-arrestin interaction: a converging point of signaling pathways for multiple types of cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting AB-Meca solubility issues in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with AB-Meca in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1][2] It is a chemical compound frequently used in research to study the roles of the A3AR in various physiological and pathological processes.
Q2: What is the recommended solvent for preparing this compound stock solutions? A2: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO), in which it is readily soluble.[3]
Q3: Is this compound soluble in aqueous buffers like PBS? A3: No, this compound is practically insoluble in water and neutral aqueous buffers such as Phosphate-Buffered Saline (PBS). Direct dissolution in these buffers is not recommended and will likely result in precipitation.
Q4: How should I store this compound as a solid and in solution? A4: As a solid, this compound should be stored at -20°C. Stock solutions, typically prepared in DMSO, should also be stored at -20°C for long-term stability. The solid form is stable for at least four years under these conditions.
This compound Solubility Data
The following table summarizes the known solubility of this compound in various solvents. This data is critical for preparing appropriate stock and working solutions.
| Solvent | Solubility | Notes |
| DMSO | ~10 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ~1 mg/mL | Limited solubility. |
| Dilute Aqueous Base | ~3.5 mg/mL | Solubility is pH-dependent. May not be suitable for all experimental conditions. |
| Water | Insoluble | Not a suitable solvent. |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | ~0.3 mg/mL | Can be used as a solubilizing agent to increase aqueous compatibility. |
Troubleshooting Guide: Aqueous Solubility Issues
Q1: My this compound precipitated after I diluted my DMSO stock into an aqueous buffer. Why did this happen and how can I prevent it?
A1: This is a common issue known as "precipitation upon dilution." It occurs because this compound is highly soluble in DMSO but poorly soluble in aqueous solutions. When the DMSO stock is diluted into a buffer, the percentage of DMSO in the final solution drops significantly, causing this compound to crash out of the solution.
Solutions:
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of this compound in your working solution. Test a serial dilution to find the highest concentration that remains soluble in your specific buffer system.
-
Maintain a Minimum DMSO Concentration: Ensure the final concentration of DMSO in your aqueous working solution is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always verify the DMSO tolerance of your specific cell line or experimental system, as high concentrations can be toxic.
-
Use a Solubilizing Agent: For higher required concentrations, consider pre-mixing your this compound stock with a solution containing a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin before the final dilution into your buffer.
-
Adjust pH: this compound shows increased solubility in dilute aqueous base. If your experimental design allows, increasing the pH of your buffer may improve solubility. This approach must be used with caution as pH changes can affect cell viability and protein function.
-
Vortex During Dilution: Add the DMSO stock to the aqueous buffer drop-wise while vortexing vigorously. This can help create a more dispersed, albeit potentially metastable, solution. Always inspect for precipitates before use.
Q2: I am observing inconsistent or non-reproducible results in my cell-based assays. Could this be related to this compound solubility?
A2: Absolutely. If this compound precipitates in your culture medium, the actual concentration of the soluble, biologically active compound will be much lower and more variable than your calculated concentration. This is a major source of experimental irreproducibility.
Recommendations:
-
Visual Inspection: Before adding the compound to your cells, hold the final working solution up to a light source to check for any visible precipitate or cloudiness.
-
Centrifugation Step: If you suspect precipitation, centrifuge your final working solution at high speed (e.g., >10,000 x g) for 10-15 minutes. Use only the supernatant for your experiment. This ensures you are working with the soluble fraction of the compound.
-
Solubility Confirmation: For critical experiments, you can determine the actual soluble concentration by measuring the absorbance or using HPLC on the supernatant after centrifugation and comparing it to a standard curve.
Q3: Can I warm the buffer to help dissolve this compound?
A3: While gentle warming can increase the dissolution rate of some compounds, it is generally not recommended for this compound in aqueous buffers. The effect is often minimal for poorly soluble compounds and may not prevent precipitation upon cooling to the experimental temperature (e.g., 37°C). Furthermore, excessive heat can degrade the compound. A well-prepared DMSO stock is a more reliable method.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out the desired amount of solid this compound (Molecular Weight: 399.4 g/mol ). For example, to make 1 mL of a 10 mM solution, weigh 0.3994 mg.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO. For the example above, add 100 µL of DMSO.
-
Dissolve: Vortex the solution thoroughly until all the solid this compound has completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but the compound should be soluble at room temperature in DMSO.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol details the preparation of a 10 µM working solution in a total volume of 1 mL of cell culture medium, ensuring the final DMSO concentration is 0.1%.
-
Thaw Stock: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Volume: To prepare a 10 µM solution from a 10 mM stock, a 1:1000 dilution is required. Therefore, you will need 1 µL of the stock solution for a final volume of 1 mL.
-
Prepare Buffer: Dispense 999 µL of the desired pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium into a sterile microcentrifuge tube.
-
Dilute: Add the 1 µL of 10 mM this compound stock solution directly into the 999 µL of buffer. Crucially, dispense the stock solution directly into the liquid and immediately vortex the tube for 10-15 seconds to ensure rapid and uniform mixing, which minimizes localized high concentrations that can lead to precipitation.
-
Verify and Use: Visually inspect the solution for clarity. The solution is now ready for use in your experiment. Use it promptly after preparation.
Visualizations
A3 Adenosine Receptor (A3AR) Signaling Pathway
This compound, as an A3AR agonist, primarily signals through G-protein coupled pathways. The activation of A3AR by an agonist like this compound can lead to various cellular responses, including anti-inflammatory and cardioprotective effects, by modulating key downstream signaling cascades.
Caption: A3 Adenosine Receptor signaling pathway activated by this compound.
Troubleshooting Workflow for this compound Solubility
This decision tree provides a logical workflow for diagnosing and solving precipitation issues encountered when preparing this compound working solutions.
Caption: Troubleshooting decision tree for this compound solubility issues.
References
minimizing off-target effects of AB-Meca in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize off-target effects of AB-Meca in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (N⁶-(4-Aminobenzyl)-adenosine-5′-N-methyluronamide) is a chemical compound used in research as an agonist for the A3 adenosine (B11128) receptor (A3AR).[1] A3AR is a G protein-coupled receptor (GPCR) that is overexpressed in inflammatory and cancer cells, making it a therapeutic target. This compound and its derivatives, such as IB-MECA and Cl-IB-MECA, are instrumental in studying the physiological and pathological roles of the A3AR.[1]
Q2: What are the known off-target effects of this compound?
While this compound and its analogs are designed to be selective for the A3AR, they can interact with other adenosine receptor subtypes, particularly at higher concentrations. The radiolabeled version, [¹²⁵I]I-AB-MECA, is known to bind to A1 and A2A adenosine receptors in addition to A3.[1] For its more selective analog, IB-MECA, the selectivity for A3 is approximately 50-fold higher than for A1 or A2A receptors.[2] Effects observed at high concentrations of A3 agonists may not be unequivocally due to A3AR activation.[2]
Q3: What are the typical working concentrations for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay. However, a key finding is that A3AR agonists can have paradoxical, dose-dependent effects. Low, nanomolar (nM) concentrations typically elicit protective, on-target effects, whereas higher, micromolar (µM) concentrations (>10 µM) can induce cell death or other off-target responses.[1] It is crucial to perform a dose-response curve to determine the lowest effective concentration that produces the desired phenotype.
Q4: How can I confirm that my observed cellular phenotype is due to on-target A3AR activity?
Confirming on-target activity requires a multi-pronged approach:
-
Pharmacological Inhibition: Use a selective A3AR antagonist to see if it reverses the effect of this compound. If the effect is blocked, it is likely mediated by the A3AR.[2]
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of A3AR in your cells.[3] The effect of this compound should be diminished or absent in these modified cells compared to controls.
-
Orthogonal Assays: Measure a different downstream signaling event known to be modulated by A3AR activation. For example, since A3AR often couples to Gαi, you could measure changes in intracellular cAMP levels.
-
Structure-Activity Relationship (SAR): Test analogs of this compound with different A3AR affinities. A correlation between binding affinity and the observed cellular response strengthens the evidence for on-target activity.
Troubleshooting Guides
Q5: My cytotoxicity assay (e.g., MTT) shows a significant decrease in cell viability at concentrations where I expect on-target effects. What should I do?
This could be due to true off-target cytotoxicity or interference with the assay itself.[4]
| Possible Cause | Suggested Action |
| 1. Off-target Cytotoxicity | The compound may be hitting other essential cellular targets, a known issue for A3 agonists at high concentrations.[1] Lower the concentration of this compound and perform a detailed dose-response analysis. |
| 2. Assay Interference | The compound might directly react with the assay reagent (e.g., reducing the MTT tetrazolium salt).[4] |
| 3. High Cell Line Sensitivity | The chosen cell line may be particularly sensitive to the compound. |
| Action 1: Validate with a Different Assay | Use a cytotoxicity assay with a different readout, such as one that measures ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release assay).[4][5] |
| Action 2: Run an Assay Interference Control | In a cell-free system, incubate this compound with your assay reagents to check for direct reactivity.[4] |
| Action 3: Test in Multiple Cell Lines | Compare the cytotoxic effects across a panel of cell lines with varying expression levels of A3AR to see if the toxicity correlates with target expression.[4] |
Unexpected signaling can result from direct off-target interactions, indirect downstream consequences of the on-target effect, or activation of cellular feedback loops.[4]
| Possible Cause | Suggested Action |
| 1. Direct Off-Target Binding | This compound may be binding directly to another protein, such as a kinase, in the unexpected pathway. |
| 2. Indirect (Downstream) Effects | The observed pathway modulation could be a secondary consequence of A3AR activation. A3AR can couple to different G-proteins (Gαi, Gαq), leading to diverse downstream effects.[2] |
| Action 1: Use a Selective A3AR Antagonist | Pre-treat cells with a selective A3AR antagonist (e.g., MRS 1523) before adding this compound. If the unexpected signaling is blocked, it is likely a downstream effect of on-target A3AR activation.[1] |
| Action 2: Perform an A3AR Knockdown | Use siRNA to reduce A3AR expression. If the unexpected signaling persists in knockdown cells treated with this compound, it is likely an off-target effect. |
| Action 3: In Vitro Activity/Binding Assays | Test if this compound can directly bind to or inhibit the activity of purified key proteins from the suspected off-target pathway.[4] |
Data Presentation
Table 1: Selectivity Profile of A3AR Agonists
This table summarizes the binding affinities (Ki values) of common A3AR agonists for different adenosine receptor subtypes. Lower Ki values indicate higher affinity.
| Compound | A3AR Ki (nM) | A1AR Ki (nM) | A2AAR Ki (nM) | A3 vs A1 Selectivity | A3 vs A2A Selectivity | Reference |
| IB-MECA | 1.1 | 54 | 56 | ~49-fold | ~51-fold | [6] |
| Cl-IB-MECA | 0.33 | 825 | 462 | ~2500-fold | ~1400-fold | [2] |
Note: Data for Cl-IB-MECA is from rat receptors.
Experimental Protocols
Protocol 1: Validating On-Target Effects Using a Selective Antagonist
This protocol uses a selective antagonist to competitively block the A3AR, thereby demonstrating that the observed effect of this compound is mediated through this receptor.
-
Cell Seeding: Plate your cells at the desired density for your primary assay and allow them to adhere/stabilize overnight.
-
Antagonist Pre-treatment: Prepare a working solution of a selective A3AR antagonist (e.g., MRS 1523, human Ki = 19 nM).[1] Pre-incubate the cells with the antagonist for 30-60 minutes. A typical concentration would be 10- to 100-fold higher than its Ki value (e.g., 200 nM - 2 µM). Include a vehicle-only control.
-
Agonist Treatment: Add this compound at its effective concentration (e.g., EC₅₀) to the wells, both with and without the antagonist. Also include control wells with only vehicle, only antagonist, and only this compound.
-
Incubation: Incubate for the time required to observe the phenotype in your primary assay.
-
Assay Readout: Perform your primary assay (e.g., measure cell viability, protein phosphorylation, gene expression).
-
Data Analysis: Compare the effect of this compound in the presence and absence of the antagonist. A significant reduction in the this compound-induced effect by the antagonist indicates on-target activity.
Protocol 2: siRNA-Mediated Knockdown of A3AR
This genetic approach validates the role of A3AR by removing it from the system.
-
Transfection: Transfect cells with siRNA specifically targeting the A3AR mRNA. Use a non-targeting (scrambled) siRNA as a negative control. Follow the manufacturer's protocol for your chosen transfection reagent.
-
Incubation: Allow 48-72 hours for the siRNA to take effect and for the existing A3AR protein to be degraded.
-
Validation of Knockdown: Harvest a subset of cells from the control and knockdown groups. Verify the reduction of A3AR expression using qPCR (to measure mRNA levels) or Western blot (to measure protein levels). A knockdown efficiency of >70% is recommended.
-
Compound Treatment: Re-plate the remaining scrambled-control and A3AR-knockdown cells for your primary assay. Treat both groups with this compound at the desired concentration, including vehicle controls.
-
Assay Readout: Perform your primary assay.
-
Data Analysis: Compare the response to this compound in A3AR-knockdown cells versus the scrambled-control cells. A blunted or absent response in the knockdown cells confirms the phenotype is A3AR-dependent.
Protocol 3: Orthogonal Assay - cAMP Measurement
Since A3AR is a Gαi-coupled receptor, its activation by this compound should lead to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This provides an independent biochemical confirmation of receptor activation.
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate) for a cAMP assay.
-
Forskolin (B1673556) Co-treatment: To measure a decrease in cAMP, you must first stimulate its production. Forskolin is a potent activator of adenylyl cyclase. Treat cells with various concentrations of this compound in the presence of a fixed concentration of forskolin (typically 1-10 µM).
-
Incubation and Lysis: Incubate for a short period (15-30 minutes). Then, lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the this compound concentration. A dose-dependent decrease in forskolin-stimulated cAMP levels upon this compound treatment confirms functional Gαi coupling and on-target A3AR activation.
Visualizations
Caption: Canonical signaling pathways of the A3 Adenosine Receptor (A3AR).
Caption: Experimental workflow for validating on-target effects of this compound.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
- 1. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
how to address batch-to-batch variability of AB-Meca
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AB-Meca. Our aim is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency (EC₅₀) of this compound between two recently purchased batches. What could be the cause?
A1: Batch-to-batch variability in potency is a common issue with synthetic small molecules like this compound and can stem from several factors. The most common causes include variations in purity, the presence of different types of impurities, and differences in the physical properties of the solid compound.[1][] Each new batch of this compound should be accompanied by a Certificate of Analysis (CoA) detailing its quality control parameters. We recommend comparing the CoAs of the two batches to identify any notable differences.
Q2: What are the critical quality control (QC) parameters we should examine on the Certificate of Analysis for this compound?
A2: For a small molecule active pharmaceutical ingredient (API) like this compound, several QC parameters are crucial for ensuring consistency.[3][4] Key parameters to compare between batches include:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC). A lower purity in one batch could explain reduced potency.
-
Identity: Confirmed by methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the correct molecule was synthesized.[5]
-
Impurity Profile: The number and percentage of impurities, as detected by HPLC or Gas Chromatography (GC).[6] New or significantly higher levels of certain impurities could interfere with your assay.
-
Residual Solvents: The amount of solvents remaining from the synthesis process. Certain solvents can be toxic to cells, even at low concentrations.[7][8]
-
Physical Properties: Parameters such as color, form (e.g., crystalline, amorphous), and particle size can influence solubility and dissolution rates.[4]
-
Water Content: Determined by methods like Karl Fischer titration, as excess water can affect the accurate weighing of the compound.[4]
Q3: How can a specific impurity affect our experimental results with this compound?
A3: Impurities can impact your experiments in several ways. An impurity that is structurally related to this compound might act as a competitive antagonist at the target receptor, leading to a decrease in the observed potency of the new batch. Alternatively, some impurities might have off-target effects or direct cytotoxicity, which could confound the results of cell-based assays.[1] Without proper control, impurities can adversely affect the quality, safety, and efficacy of an API.[1]
Q4: We suspect the new batch of this compound is less soluble. How can we confirm this and what can we do?
A4: First, check the physical description on the CoA for any noted differences in appearance or form. You can empirically assess solubility by preparing a stock solution at the same concentration for both batches and visually inspecting for any undissolved particulate matter. If you observe differences, you may need to adjust your protocol for solubilizing the compound. This could involve gentle warming, vortexing for a longer duration, or using a different solvent system, provided it is compatible with your experimental setup. Note that solvents like DMSO can have their own effects on cells at higher concentrations.[6][9]
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot issues related to batch-to-batch variability of this compound.
Issue: Reduced Potency or Efficacy in a Cell-Based Assay
Step 1: Initial Data Review and CoA Comparison
-
Carefully compare the Certificates of Analysis of the old (reference) and new (suspect) batches. Pay close attention to the purity, impurity profile, and residual solvent data.
| Parameter | Batch A (Reference) | Batch B (Suspect) | Troubleshooting Action |
| Purity (HPLC) | 99.5% | 98.1% | Lower purity will result in a lower effective concentration. Adjust concentration based on purity for a more accurate comparison. |
| Largest Impurity | 0.2% | 0.8% | If a specific impurity is significantly higher, it may have biological activity (e.g., antagonist). |
| New Impurities | None | 0.3% (at RRT 1.2) | A new impurity could be the source of interference. |
| Residual Solvents | <0.1% Dichloromethane | 0.4% Dichloromethane | Higher levels of some solvents can be cytotoxic.[7] Check the solvent's toxicity for your cell line. |
| Appearance | White crystalline solid | Off-white powder | A change in appearance could indicate a different polymorphic form, which may affect solubility. |
Step 2: Re-evaluation of Stock Solutions
-
Prepare fresh stock solutions of both batches of this compound on the same day, using the same solvent and lot number.
-
Ensure complete dissolution. If solubility issues are suspected with the new batch, try gentle warming or extended vortexing.
-
Use the freshly prepared solutions to repeat your experiment, ensuring all other conditions are identical.
Step 3: Analytical Re-qualification (If the problem persists)
-
If you have access to analytical chemistry facilities, consider re-analyzing the suspect batch.
-
HPLC Analysis: Confirm the purity and impurity profile. This can help identify if the compound has degraded during storage.
-
Mass Spectrometry: Verify the identity and mass of the compound.
-
Step 4: Functional Assay Troubleshooting
-
If the analytical data appears comparable, consider aspects of your functional assay.
-
Cell Health: Ensure your cells are healthy, within a consistent passage number range, and free of contamination.
-
Reagent Consistency: Use the same lots of all assay reagents (e.g., media, serum, detection reagents) for both batches of this compound.
-
Assay Controls: Check that your positive and negative controls are behaving as expected.
-
Experimental Protocols
Key Experiment: Functional Assessment of this compound Potency using a cAMP Assay
This compound is a potent agonist of the Adenosine A3 Receptor (A3AR), which is a Gi-coupled GPCR. Activation of A3AR leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The following protocol describes a method to determine the EC₅₀ of this compound using a commercial bioluminescent cAMP assay (e.g., Promega's cAMP-Glo™ Assay).[10][11]
Materials:
-
HEK293 cells stably expressing the human Adenosine A3 Receptor (A3AR).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound (reference and new batches).
-
Forskolin (B1673556) (an activator of adenylyl cyclase).
-
cAMP-Glo™ Assay Kit.
-
White, opaque 384-well assay plates.
Procedure:
-
Cell Preparation:
-
Culture A3AR-HEK293 cells to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in an appropriate induction buffer at the desired cell density (e.g., 1 x 10⁵ cells/mL).
-
-
Compound Preparation:
-
Prepare 10 mM stock solutions of each this compound batch in DMSO.
-
Perform a serial dilution of each batch in assay buffer to create a range of concentrations (e.g., 10 µM to 1 pM). Also include a vehicle control (DMSO).
-
-
Assay Protocol (for Gi-coupled agonism):
-
Dispense the cells into the 384-well plate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production. This will allow for the measurement of the inhibitory effect of this compound.
-
Incubate the plate at room temperature for the recommended time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
The luminescent signal is inversely proportional to the cAMP concentration.
-
Plot the luminescence signal against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each batch.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of the A3AR agonist this compound.
Troubleshooting Workflow for Batch-to-Batch Variability
Caption: Workflow for troubleshooting this compound batch variability.
References
- 1. Control API Impurities To Achieve Therapeutic Safety And Efficacy For Patients [outsourcedpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cAMP-Glo™ Assay Protocol [promega.jp]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cAMP-Glo™ Assay [promega.sg]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of AB-Meca in Culture Medium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to the stability of AB-Meca in culture medium. The information is presented in a question-and-answer format to directly address specific challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my cell culture experiments?
A1: The stability of any compound in cell culture, including this compound, can be influenced by a combination of chemical and environmental factors. Key considerations include:
-
pH of the Medium: The pH of the culture medium can significantly impact the chemical stability of a compound. Extreme pH values may lead to hydrolysis or other forms of degradation.[1] It is crucial to maintain the recommended pH for your specific cell line and medium formulation.
-
Temperature: While cells are cultured at 37°C, prolonged incubation can accelerate the degradation of less stable compounds. Hydrogen bonds, which can be important for molecular interactions, are more stable at lower temperatures.[1][2]
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light. It is a good practice to minimize the exposure of your compound stock solutions and final culture plates to direct light.
-
Presence of Reactive Species: Components in the serum or the cells themselves can produce reactive oxygen species (ROS) or other molecules that may interact with and degrade this compound.
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Enzymatic Degradation: Cells can release enzymes into the culture medium that may metabolize or degrade this compound.
-
Adsorption to Plastics: Small molecules can adsorb to the surface of plasticware, such as flasks and plates, reducing the effective concentration in the medium.
Q2: I'm observing a precipitate after diluting my DMSO stock of this compound into the culture medium. What is causing this and how can I prevent it?
A2: This is a common issue when working with compounds that have low aqueous solubility.[3][4] The precipitate is likely the compound "crashing out" of the solution as the solvent changes from DMSO to the aqueous-based culture medium.
Troubleshooting Steps:
-
Optimize the Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of medium, try a stepwise dilution. First, dilute the DMSO stock into a small volume of medium while gently vortexing, and then add this intermediate dilution to the final volume.[3]
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Pre-warm the Medium: Adding the compound to a pre-warmed medium (37°C) can sometimes improve solubility.[3]
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Decrease the Final Concentration: Ensure that the final concentration of this compound in the culture medium is below its aqueous solubility limit. You may need to perform a dose-response curve to find the optimal concentration that is both effective and soluble.
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Control the Final DMSO Concentration: Keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5%, to avoid solvent-induced toxicity and to minimize its effect on compound solubility.[3][5] It is critical to make serial dilutions in DMSO if you are performing a dose-response experiment.[5]
Q3: How should I prepare and store my this compound stock solutions to ensure maximum stability?
A3: Proper preparation and storage of stock solutions are critical for reproducible experimental results.
-
Solvent Selection: For many organic small molecules like this compound, anhydrous DMSO is a common and effective solvent for creating concentrated stock solutions.
-
Storage Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Protection from Light: Store aliquots in light-protecting tubes or in a dark container to prevent photodegradation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound in the stock solution or culture medium. | Prepare fresh stock solutions from powder. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. Assess the stability of this compound in your specific culture medium over the time course of your experiment (see experimental protocol below). |
| Pipetting errors or inaccurate dilutions. | Calibrate your pipettes regularly. Prepare a clear dilution scheme and double-check all calculations. | |
| Observed cellular toxicity is higher than expected. | The toxicity may be due to the DMSO solvent rather than this compound. | Always include a vehicle control group in your experiments (cells treated with the same final concentration of DMSO without the compound).[3] Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cell line.[3] |
| No observable effect of this compound on cells. | The compound may have degraded, or the effective concentration is too low due to precipitation or adsorption. | Confirm the identity and purity of your this compound powder. Follow the recommendations for preventing precipitation. Consider using pre-coated or low-adhesion plates. |
| The A3 adenosine (B11128) receptor (A3AR) may not be expressed or is expressed at very low levels in your cell line. | Verify the expression of A3AR in your cell line using techniques such as qPCR or Western blotting. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Culture Medium
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound powder
-
Anhydrous DMSO
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Your specific cell culture medium (e.g., DMEM with 10% FBS)
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Sterile microcentrifuge tubes
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Incubator (37°C, 5% CO2)
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Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the Medium: Dilute the this compound stock solution into pre-warmed cell culture medium to your final desired working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.5%). Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the this compound-spiked medium. This will serve as your T=0 reference sample. Store it at -80°C until analysis.
-
Incubation: Place the remaining this compound-spiked medium in a sterile, capped tube or a well of a culture plate and incubate under your standard cell culture conditions (37°C, 5% CO2).
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Time-Point Sampling: At various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots of the incubated medium. Store these samples at -80°C until analysis.
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Sample Analysis: Analyze the concentration of this compound in all samples (T=0 and subsequent time points) using a validated analytical method like HPLC-UV or LC-MS.
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Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will give you the stability profile of this compound in your culture medium.
Data Presentation: this compound Stability in Culture Medium
Use the following table to summarize your quantitative stability data.
| Time Point (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 100% | |
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 | ||
| 48 | ||
| 72 |
Visualizations
References
dealing with AB-Meca precipitation in stock solutions
Welcome to the technical support center for AB-Meca. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a focus on addressing challenges related to stock solution precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to use anhydrous, high-purity DMSO to prepare stock solutions. The solubility of this compound in DMSO has been reported to be as high as 55 mg/mL with the aid of ultrasonication.
Q2: How should I store this compound as a powder and as a stock solution?
A2: Proper storage is crucial to maintain the stability and activity of this compound. The following storage conditions are recommended:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: My this compound stock solution, which was clear when prepared, now shows precipitation after storage at -20°C. What should I do?
A3: Precipitation upon cooling or freezing of a concentrated DMSO stock solution can occur. Before use, allow the vial to thaw completely at room temperature. If a precipitate is visible, you can attempt to redissolve it by gently warming the solution in a 37°C water bath for 5-10 minutes and vortexing or sonicating in a water bath sonicator for 10-15 minutes until the solution is clear.
Q4: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous buffer or cell culture medium. Why does this happen?
A4: This is a common phenomenon known as "salting out" or precipitation due to a rapid change in solvent polarity. This compound is significantly less soluble in aqueous solutions than in DMSO. When a concentrated DMSO stock is diluted into an aqueous environment, the compound can crash out of solution. The final concentration of DMSO in your working solution is a critical factor in maintaining solubility.
Q5: What is the maximum concentration of DMSO that is safe for my cell culture experiments?
A5: High concentrations of DMSO can be toxic to cells. Generally, the final concentration of DMSO in cell culture media should be kept below 0.5%, with many researchers recommending 0.1% or lower to minimize any impact on cell viability and function. It is always best practice to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line.
Troubleshooting Guides
Guide 1: Preventing Precipitation When Preparing Working Solutions
This guide provides a step-by-step approach to minimize precipitation when diluting your this compound DMSO stock into aqueous solutions.
Problem: Precipitate forms immediately upon dilution of the DMSO stock in buffer or media.
Root Causes:
-
Rapid decrease in solvent polarity.
-
The final concentration of the compound exceeds its solubility limit in the aqueous solution.
-
The final DMSO concentration is too low to keep the compound dissolved.
Solutions:
-
Prepare a Highly Concentrated Stock in DMSO: Creating a more concentrated stock solution allows you to use a smaller volume to achieve your desired final concentration in the aqueous medium. This helps to keep the final DMSO percentage low while delivering the required dose of this compound.
-
Perform Stepwise/Serial Dilutions: Instead of adding the concentrated DMSO stock directly into the full volume of your aqueous solution, perform a stepwise dilution. This gradual change in solvent environment can help keep the compound in solution.
-
Ensure Proper Mixing and Temperature: Pre-warm your aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently vortexing or stirring to ensure rapid and thorough mixing.
The following workflow diagram illustrates the recommended procedure for preparing a working solution from a concentrated DMSO stock.
Guide 2: Redissolving Precipitated this compound
This guide outlines methods to redissolve this compound that has precipitated out of a stock or working solution.
Problem: A previously clear solution now appears cloudy or contains visible solid particles.
Solutions:
-
Sonication: Place the vial containing the precipitated solution in a water bath sonicator. Sonicate for 10-15 minute intervals, checking for dissolution. This method uses high-frequency sound waves to break up the precipitate and aid in redissolving the compound.
-
Gentle Warming: Place the vial in a 37°C water bath for 5-10 minutes. Intermittently vortex the solution gently. The increased temperature can enhance the solubility of this compound. Caution: Do not overheat the solution, as this may degrade the compound.
-
Combination Approach: For stubborn precipitates, a combination of gentle warming followed by sonication can be effective.
If the precipitate persists after these steps, it may indicate that the concentration of this compound is too high for the given solvent composition, or the solution may have degraded. In such cases, it is advisable to prepare a fresh solution.
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder, Molecular Weight: 399.4 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated balance. Carefully weigh out 3.99 mg of this compound powder into the tube.
-
Solvent Addition: Add 1 mL of anhydrous, high-purity DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes. Store at -80°C for up to 6 months or -20°C for up to 1 month.
This compound Signaling Pathway
This compound is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR). The A3AR is a G protein-coupled receptor (GPCR) that primarily couples to the Gi protein. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In some cellular contexts, the A3AR can also couple to the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
troubleshooting inconsistent results in AB-Meca experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AB-Meca. The content is designed to address specific issues that may arise during experiments, helping to ensure the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an agonist for the A3 adenosine (B11128) receptor (A3AR).[1] The A3AR is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[2][3][4] Activation of the A3AR by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2] This signaling cascade can influence various cellular processes, and the A3AR is noted to be overexpressed in many tumor and inflammatory cells compared to normal tissues.
Q2: How should I prepare and store this compound stock solutions?
For optimal results, this compound should be dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution, for example, at 10 mM, which can then be further diluted in your aqueous assay buffer or cell culture medium. To avoid degradation, aliquot the stock solution into smaller volumes and store at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles. When diluting the DMSO stock into your final assay medium, ensure the final DMSO concentration is low (typically below 0.5%) to prevent solvent-induced cellular toxicity.
Q3: I am observing a bell-shaped dose-response curve. What are the potential causes?
A bell-shaped, or non-monotonic, dose-response curve is a known phenomenon with some A3AR agonists. Several factors can contribute to this observation:
-
Receptor Desensitization/Downregulation: At high concentrations, prolonged exposure to an agonist can lead to the desensitization or internalization of the A3AR, resulting in a diminished response.
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Off-Target Effects: At higher concentrations, this compound might interact with other adenosine receptors (A1, A2A, A2B) or other cellular targets, leading to confounding effects that oppose the A3AR-mediated response. For instance, activation of Gs-coupled A2A or A2B receptors would increase cAMP, counteracting the inhibitory effect of A3AR activation.
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Substrate Depletion: In enzymatic assays, it's theoretically possible that at very high levels of receptor activation, a necessary substrate for the signaling cascade could become depleted.
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Compound Aggregation: At high concentrations, some compounds can form colloidal aggregates, which may have reduced or altered biological activity.
Troubleshooting Inconsistent Results
Inconsistent results in this compound experiments can be frustrating. This section provides a systematic approach to troubleshooting common issues.
High Variability Between Replicates
High variability can obscure real biological effects and make data interpretation difficult.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Maintain a consistent pipetting technique. For high-throughput screening, consider using automated liquid handlers. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating to avoid cell clumping. Use a consistent cell passage number, as sensitivity to compounds can change with increased passages. Seed cells evenly across the plate and allow them to adhere uniformly before treatment. |
| Edge Effects | Evaporation can be more pronounced in the outer wells of a microplate, altering reagent concentrations. To mitigate this, fill the perimeter wells with sterile water or PBS without cells. Use plates with low-evaporation lids. |
| Temperature Gradients | Ensure even temperature distribution during incubation. Avoid stacking plates. Allow all reagents and plates to equilibrate to the appropriate temperature before use. |
Low Signal-to-Noise Ratio
A small assay window can make it difficult to discern the effects of this compound.
| Potential Cause | Troubleshooting Steps |
| Low A3AR Expression | Confirm the expression level of A3AR in your chosen cell line using techniques like qPCR or Western blot. Consider using a cell line known to have high A3AR expression or a recombinant cell line overexpressing the receptor. |
| Suboptimal Agonist Concentration or Incubation Time | Perform a full dose-response curve to ensure you are using an appropriate concentration range. Conduct a time-course experiment to determine the optimal stimulation time for the maximal response. |
| Inefficient cAMP Inhibition | Ensure that the adenylyl cyclase stimulator (e.g., forskolin) is used at an optimal concentration (typically EC80) to generate a robust cAMP signal that can be effectively inhibited. |
| High Background Signal | See the troubleshooting section below for addressing high background. |
High Background Signal
A high basal signal can mask the inhibitory effect of this compound.
| Potential Cause | Troubleshooting Steps |
| Constitutive A3AR Activity | Some cell lines, particularly those overexpressing the receptor, may exhibit agonist-independent activity. This can be mitigated by using a cell line with lower, more controlled receptor expression. |
| Phosphodiesterase (PDE) Activity | If not using a PDE inhibitor, the basal cAMP levels might be artificially high. Include a PDE inhibitor like IBMX in your assay buffer to prevent cAMP degradation. |
| Assay Reagent Issues | Prepare fresh reagents for each experiment. Ensure that the detection antibodies and other components of your cAMP assay kit have not expired and have been stored correctly. |
| Contamination | Microbial contamination can lead to an increase in cAMP levels. Ensure aseptic techniques are followed during cell culture and the assay procedure. |
Experimental Protocols
Detailed Methodology for a cAMP Inhibition Assay with this compound
This protocol provides a general framework for measuring the inhibition of forskolin-stimulated cAMP production by this compound in a cell-based assay.
Materials:
-
Cells expressing the A3 Adenosine Receptor (e.g., CHO-hA3AR, HEK293-hA3AR)
-
Cell culture medium (e.g., DMEM/F12)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, opaque 96-well or 384-well plates suitable for your detection method
Procedure:
-
Cell Culture: Culture the A3AR-expressing cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with culture medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh culture medium and perform a cell count.
-
Seed the cells into the assay plate at a pre-optimized density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the dose-response curve.
-
Prepare a solution of forskolin and IBMX in assay buffer. The final concentration of forskolin should be at its EC80, and IBMX is typically used at 0.5 mM.
-
-
Assay Execution:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (assay buffer with the same final concentration of DMSO).
-
Pre-incubate the cells with this compound for 15-30 minutes at 37°C.
-
Add the forskolin/IBMX solution to all wells except for the basal control wells (which receive only assay buffer).
-
Incubate for an optimized time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your specific cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data with the forskolin-only wells representing 0% inhibition and the basal wells representing 100% inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
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Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Data Presentation
Expected this compound EC50 Values
The potency of this compound can vary depending on the cell line and the specific assay conditions. The following table provides a summary of reported EC50 values to serve as a general reference.
| Cell Line | Receptor | Assay Type | Reported EC50 (nM) |
| CHO | Human A3AR | cAMP Inhibition | ~30-40 |
| HEK293 | Human A3AR | β-arrestin Recruitment | ~39 |
| CHO | Human A3AR | Calcium Mobilization | ~30 |
Note: These values are approximate and can be influenced by factors such as receptor expression levels, assay format, and specific experimental conditions.
Visualizations
A3 Adenosine Receptor Signaling Pathway
Caption: this compound activates the A3AR, leading to the inhibition of adenylyl cyclase and a decrease in cAMP.
Troubleshooting Workflow for Inconsistent Results
References
how to control for vehicle effects when using AB-Meca with DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of Dimethyl Sulfoxide (B87167) (DMSO) as a vehicle for the A3 adenosine (B11128) receptor (A3AR) agonist, AB-Meca, in in-vitro experiments. Adhering to proper vehicle control protocols is critical for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential when using this compound dissolved in DMSO?
A vehicle control is a crucial experimental group that is treated with the same concentration of the solvent (in this case, DMSO) used to dissolve the experimental compound (this compound), but without the compound itself.[1] DMSO, while an excellent solvent for many nonpolar compounds, is not biologically inert.[2][3] It can exert its own effects on cells, including altering cell viability, proliferation, gene expression, and even inducing differentiation.[3][4] Therefore, a vehicle control group is necessary to differentiate the biological effects of this compound from those of the DMSO solvent.[5] Any changes observed in the vehicle control group can be attributed to DMSO, allowing you to isolate the true effect of this compound by comparing the this compound-treated group to the vehicle control group.[6]
Q2: What is the maximum recommended concentration of DMSO for in-vitro experiments?
The maximum tolerated concentration of DMSO is highly dependent on the cell type and the duration of the experiment. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, with 0.1% being considered safe for a wide range of cells.[7] Primary cell cultures are often more sensitive to the effects of DMSO. It is imperative to perform a dose-response curve to determine the maximal non-toxic concentration of DMSO for your specific cell line and experimental conditions before proceeding with your this compound experiments.
Q3: Can DMSO interfere with the signaling pathways I am studying with this compound?
Yes, DMSO has been shown to influence various cellular processes and signaling pathways. Even at low concentrations, DMSO can induce transcriptional, translational, and epigenetic changes.[2] For example, studies have shown that 0.1% DMSO can lead to the differential expression of over 2000 genes in both cardiac and hepatic microtissues.[2] Therefore, it is critical to include a vehicle control to account for any potential off-target effects of DMSO on the signaling pathways of interest.
Q4: How should I prepare my this compound stock and working solutions with DMSO?
This compound is soluble in DMSO.[8] A common practice is to prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). This stock solution is then serially diluted in cell culture medium to achieve the desired final working concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the culture medium remains constant across all experimental groups (including the vehicle control) and stays below the predetermined maximum tolerated concentration for your cell line.
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
This protocol outlines the steps to identify the highest concentration of DMSO that does not significantly impact the viability of your specific cell line.
Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at the same density that will be used for your this compound experiments. Allow the cells to adhere and recover overnight.
-
Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in your complete cell culture medium. A typical range to test would be 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a "medium-only" control (0% DMSO).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different DMSO concentrations. Include at least three to six replicate wells for each concentration.
-
Incubation: Incubate the plate for the longest duration planned for your this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Normalize the results to the "medium-only" control (set as 100% viability). The highest DMSO concentration that maintains high cell viability (e.g., >95%) is considered safe for your subsequent experiments.
Protocol 2: Vehicle Control for an this compound Experiment
This protocol provides a step-by-step guide for incorporating the proper vehicle control in your this compound experiment.
Methodology:
-
Prepare Stock Solutions:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare a "vehicle" stock of 100% DMSO.
-
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Prepare Working Solutions:
-
This compound Treatment Group(s): Dilute the this compound stock solution in culture medium to the final desired concentration(s) (e.g., 1 µM, 10 µM, 100 µM).[8] Calculate the final percentage of DMSO in the medium.
-
Vehicle Control Group: Dilute the 100% DMSO "vehicle" stock in culture medium to the exact same final percentage as in the this compound treatment groups.
-
Untreated Control Group: Use culture medium only, with no DMSO or this compound.
-
-
Treatment: Replace the medium in each well with the corresponding prepared solutions.
-
Incubation: Incubate the cells for your desired experimental duration.
-
Assay: Perform your experimental assay (e.g., Western blot, qPCR, cell viability assay).
-
Data Analysis: Compare the results from the this compound-treated group to both the vehicle control and the untreated control to accurately determine the specific effects of this compound.
Data Presentation
Table 1: Summary of Reported Effects of DMSO on Cell Viability
| DMSO Concentration | Cell Type | Duration | Observed Effect on Viability | Citation |
| < 2% | PC12 cells | 24 h | No significant effect on viability or morphology. | [9] |
| > 4% | PC12 cells | 24 h | Significant decrease in viability and increased apoptosis. | [9] |
| 0.1% & 0.5% | Apical papilla cells | Up to 7 days | Generally not cytotoxic. | [10] |
| 5% & 10% | Apical papilla cells | 24 h - 7 days | Cytotoxic, reducing cell viability by more than 30%. | [10] |
| > 1% | RGC-5 cells | 24 h | Significant decrease in cell viability. | [11] |
| 2.14% | RGC-5 cells | 24 h | IC50 (concentration causing 50% inhibition of viability). | [11] |
| < 1% | Various cell lines | 72 h | No decrease, and in some cases, a slight increase in cell viability. | [12] |
| 2% | Various cell lines | 72 h | A 28.9% decrease in cell viability. | [12] |
Visualizations
This compound Signaling Pathway
References
- 1. homework.study.com [homework.study.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of DMSO on gene expression in human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Studies on the effect of DMSO as a solvent mediator on cell growth and viability | Semantic Scholar [semanticscholar.org]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Efficacy of AB-Meca and its Analogs in Animal Models of Inflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory efficacy of the A3 adenosine (B11128) receptor (A3AR) agonist AB-Meca and its close analogs, IB-MECA (CF101) and Cl-IB-MECA (CF102), in established animal models of inflammation. Direct experimental data for this compound in these specific models is limited in the available literature. Therefore, this guide leverages the extensive research on the structurally and functionally similar A3AR agonists, IB-MECA and Cl-IB-MECA, to provide a robust evaluation of this class of compounds. The performance of these A3AR agonists is compared with standard-of-care anti-inflammatory drugs, Dexamethasone and Celecoxib.
Executive Summary
A3 adenosine receptor agonists, including this compound and its analogs, have demonstrated significant anti-inflammatory effects in various preclinical animal models. The primary mechanism of action involves the activation of the A3 adenosine receptor, which is highly expressed in inflammatory cells. This activation leads to the downregulation of the NF-κB signaling pathway, a critical mediator of the inflammatory response. Consequently, the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 is inhibited, resulting in the amelioration of inflammatory symptoms. In models of arthritis, treatment with A3AR agonists has been shown to reduce clinical signs of the disease, decrease paw swelling, and protect against cartilage and bone destruction.
Data Presentation: Comparative Efficacy in Animal Models
The following tables summarize the quantitative data on the efficacy of A3AR agonists and comparator drugs in adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA) in rats, two of the most widely used models for studying chronic inflammation.
Table 1: Efficacy in Adjuvant-Induced Arthritis (AIA) in Rats
| Treatment Group | Dose | Administration Route | Primary Efficacy Endpoint | Result | Percentage Improvement vs. Control |
| A3AR Agonist | |||||
| IB-MECA | 10 µg/kg | Oral, twice daily | Clinical Score (0-12 scale) | 4.8 ± 0.95 | 44.8% |
| Paw Thickness (mm) | Reduction of 1.1 mm | 35.0% | |||
| Standard of Care | |||||
| Dexamethasone | 0.3 mg/kg | Oral, daily | Paw Volume (mL) | Reduction of ~1.0 mL | ~50% |
| Control | |||||
| Vehicle | - | Oral | Clinical Score (0-12 scale) | 8.7 ± 0.76 | - |
| Paw Thickness (mm) | 3.1 ± 0.2 | - | |||
| Paw Volume (mL) | ~2.0 | - |
Table 2: Efficacy in Collagen-Induced Arthritis (CIA) in Rats
| Treatment Group | Dose | Administration Route | Primary Efficacy Endpoint | Result | Percentage Improvement vs. Control |
| A3AR Agonist | |||||
| Cl-IB-MECA | 10 µg/kg | Oral, daily | Arthritis Score (0-4 scale) | Significant reduction | Data not quantified |
| Histological Score | Marked amelioration | Data not quantified | |||
| Standard of Care | |||||
| Celecoxib | 10 mg/kg | Oral, daily | Inhibition of arthritis-related proteins | Differential inhibition | Data not quantified |
| Control | |||||
| Vehicle | - | Oral | Arthritis Score (0-4 scale) | Progressive increase | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Adjuvant-Induced Arthritis (AIA) in Rats
-
Induction: Female Lewis rats (8-12 weeks old) are injected subcutaneously at the base of the tail with 100 µL of an emulsion containing incomplete Freund's adjuvant and 10 mg/mL of heat-killed Mycobacterium tuberculosis.
-
Treatment:
-
IB-MECA: Administered orally by gavage at a dose of 10 µg/kg, twice daily, starting from the onset of clinical signs of arthritis (typically day 14 post-induction).[1]
-
Dexamethasone: Administered orally at a dose of 0.3 mg/kg daily.
-
Vehicle Control: Administered orally with the same volume and frequency as the treatment groups.
-
-
Assessment:
-
Clinical Score: Arthritis severity is evaluated every other day using a scoring system (e.g., 0-4 for each paw, with a maximum score of 16), assessing erythema and swelling.
-
Paw Volume/Thickness: Measured using a plethysmometer or calipers at regular intervals.
-
Histopathology: At the end of the study, joints are collected, fixed, and stained (e.g., with H&E) to assess inflammatory cell infiltration, pannus formation, and cartilage/bone erosion.
-
Collagen-Induced Arthritis (CIA) in Rats
-
Induction: Male Wistar rats are immunized with an intradermal injection of bovine type II collagen emulsified in complete Freund's adjuvant at the base of the tail. A booster injection is given 21 days later.
-
Treatment:
-
Cl-IB-MECA: Administered orally at a dose of 10 µg/kg daily from the day of the booster injection.
-
Celecoxib: Administered orally at a dose of 10 mg/kg daily for two weeks from the onset of arthritis.[2]
-
Vehicle Control: Administered orally with the same volume and frequency as the treatment groups.
-
-
Assessment:
-
Arthritis Score: Clinical signs of arthritis in each paw are scored on a scale of 0 to 4.
-
Histological Analysis: Joints are examined for synovitis, pannus formation, and cartilage/bone destruction.
-
Biomarker Analysis: Serum or tissue samples can be analyzed for levels of pro-inflammatory cytokines and other relevant biomarkers.
-
Mechanism of Action: A3AR Signaling in Inflammation
The anti-inflammatory effects of this compound and its analogs are primarily mediated through the activation of the A3 adenosine receptor, which initiates a signaling cascade that suppresses the inflammatory response.
Caption: A3AR activation by this compound inhibits the PI3K/Akt/IKK pathway, preventing NF-κB activation.
Conclusion
The available preclinical data strongly support the anti-inflammatory potential of A3 adenosine receptor agonists, represented here by this compound's close analogs IB-MECA and Cl-IB-MECA. These compounds demonstrate significant efficacy in well-established animal models of chronic inflammation, comparable in some respects to standard-of-care drugs like Dexamethasone. The mechanism of action, involving the targeted inhibition of the NF-κB signaling pathway in inflammatory cells, offers a promising therapeutic strategy. Further investigation with direct comparative studies including this compound is warranted to fully elucidate its therapeutic potential for inflammatory diseases.
References
A Comparative Analysis of AB-Meca and IB-Meca Potency at the A3 Adenosine Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two widely studied adenosine (B11128) receptor agonists, AB-Meca (N6-(4-aminobenzyl)-5'-N-methylcarboxamidoadenosine) and IB-Meca (N6-(3-iodobenzyl)-5'-N-methylcarboxamidoadenosine), with a focus on their activity at the human A3 adenosine receptor (A3AR). This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the associated signaling pathways and experimental workflows.
Executive Summary
Both this compound and IB-Meca are recognized as agonists for the A3 adenosine receptor, a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia. The available data indicates that IB-Meca is a highly potent and selective A3AR agonist. In contrast, while the radiolabeled form of this compound ([¹²⁵I]I-AB-MECA) is a high-affinity radioligand used in binding assays, the non-radiolabeled parent compound, this compound, is characterized as a moderately selective A3AR agonist.
Data Presentation: Potency at the Human A3 Adenosine Receptor
The following table summarizes the binding affinity (Ki) of this compound and IB-Meca for the human A3 adenosine receptor as reported in the scientific literature.
| Compound | Binding Affinity (Ki) for human A3AR | Citation(s) |
| IB-Meca | 1.1 nM, 1.8 nM | [1] |
| This compound | Moderately A3-selective agonist | [2] |
| [¹²⁵I]I-AB-MECA | 0.59 nM (Kd) | [3] |
Note: The value for [¹²⁵I]I-AB-MECA is the dissociation constant (Kd) and is included for reference as it is a widely used radioligand for A3AR binding studies. A precise Ki value for the unlabeled this compound from direct competitive binding assays is not consistently reported in the readily available literature, with sources describing it as a moderately selective agonist.
Experimental Protocols
Detailed methodologies for the key experiments used to determine the potency of these compounds are provided below.
Radioligand Displacement Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A3 adenosine receptor.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
The resulting supernatant containing the cell membranes is then used for the binding assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the cell membrane preparation, the radioligand ([¹²⁵I]I-AB-MECA), and varying concentrations of the unlabeled competitor compound (this compound or IB-Meca).
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
3. Data Analysis:
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger, following the stimulation of adenylyl cyclase by forskolin (B1673556). This is a hallmark of Gi-coupled receptor activation, such as the A3AR.
1. Cell Culture and Plating:
-
Culture CHO cells stably expressing the human A3 adenosine receptor in appropriate media.
-
Plate the cells in 96-well plates and allow them to adhere overnight.
2. Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP.
-
Stimulate the cells with forskolin in the presence of varying concentrations of the agonist (this compound or IB-Meca). Forskolin directly activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.
-
Incubate the cells for a defined period to allow for cAMP production.
-
Lyse the cells to release the intracellular cAMP.
3. cAMP Detection:
-
The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The concentration of cAMP in the experimental samples is interpolated from the standard curve.
-
The EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation, is determined by non-linear regression analysis.
Mandatory Visualizations
A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor is a Gi/o protein-coupled receptor. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated G protein. The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The Gβγ subunits can also activate other downstream signaling pathways.
References
- 1. IB-MECA | Adenosine A3 Receptor Agonists: R&D Systems [rndsystems.com]
- 2. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AB-Meca and Cl-IB-MECA in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent adenosine (B11128) A3 receptor (A3AR) agonists, AB-Meca and Cl-IB-MECA, in the context of cancer research. While both molecules are investigated for their therapeutic potential, their mechanisms of action and applications in different cancer models show distinct characteristics. This document summarizes key experimental findings, presents quantitative data in a comparative format, details experimental protocols, and visualizes relevant biological pathways and workflows.
At a Glance: this compound vs. Cl-IB-MECA
| Feature | This compound | Cl-IB-MECA |
| Primary Cancer Model(s) Studied | Lung Cancer (A549) | Pancreatic Cancer (JoPaca-1), Hepatocellular Carcinoma (Hep-3B), Glioma (A172), Thyroid Carcinoma (NPA) |
| Primary Mechanism of Action | Reduction of tumor growth mediated by interaction with TNF-α.[1] | Inhibition of cell proliferation, induction of apoptosis, and enhancement of chemotherapy efficacy.[2][3] |
| Key Signaling Pathways Modulated | TNF-α signaling pathway. | Wnt/β-catenin, Sonic hedgehog (Shh)/Ptch/Gli, PI3K/Akt, ERK.[2][4] |
| Reported Effects | Reduction of TNF-α levels, myeloprotective effects.[1] | Decreased tumor cell proliferation, cell cycle arrest at G1 phase, inhibition of DNA and RNA synthesis, reduction of multidrug resistance proteins.[2][3][5] |
Quantitative Data Summary
The following table summarizes the quantitative data from key in vitro experiments for this compound and Cl-IB-MECA. Direct comparison is limited due to the different experimental setups and cancer models used in the available research.
| Parameter | This compound | Cl-IB-MECA |
| Cell Line(s) | A549 (Human Lung Carcinoma) | JoPaca-1 (Pancreatic), Hep-3B (Hepatocellular), A172 (Glioma), NPA (Thyroid) |
| Concentration Range Tested | Not explicitly stated in the provided abstract, but used in an in vivo model. | 0.02-100 µM in various cell lines.[2] |
| Observed IC50/EC50 | Not available from the provided search results. | IC50 values vary depending on the cell line; for example, in JoPaca-1 and Hep-3B cells, cytotoxicity was observed at micromolar concentrations.[2] |
| Key Quantitative Findings | Predicted binding energy with TNF-α was 97.13 kcal/mol in silico. In vivo, lowered TNF-α levels were observed.[1] | In JoPaca-1 and Hep-3B cells, 20 µM of Cl-IB-MECA increased the percentage of cells in the G1 phase.[2] It also enhanced the cytotoxic effects of carboplatin (B1684641) and doxorubicin.[2][3] In A172 glioma cells, it induced dose- and time-dependent cell death.[4] |
Signaling Pathways and Mechanisms of Action
Cl-IB-MECA: A Multi-Pathway Modulator in Cancer
Cl-IB-MECA has been shown to exert its anti-cancer effects through the modulation of several key signaling pathways. In pancreatic and hepatocellular carcinoma, it downregulates the Wnt/β-catenin and Sonic hedgehog pathways.[2][3] This leads to a reduction in the expression of downstream targets like cyclin D1 and c-Myc, ultimately causing cell cycle arrest in the G1 phase and inhibiting cell proliferation.[2][5]
Furthermore, in glioma cells, Cl-IB-MECA induces apoptosis through a Ca²⁺/ROS-dependent downregulation of the ERK and Akt signaling pathways.[4] This multifaceted mechanism of action highlights its potential as a broad-spectrum anti-cancer agent. Interestingly, in some cancer cell lines, such as human papillary thyroid carcinoma, the anti-proliferative effects of Cl-IB-MECA appear to be independent of A3AR activation, suggesting alternative mechanisms may also be at play.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2‑Cl‑IB‑MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cl-IB-MECA inhibits human thyroid cancer cell proliferation independently of A3 adenosine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of AB-Meca for the A3 Adenosine Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of N6-(4-Aminobenzyl)-adenosine-5′-N-methyluronamide (AB-Meca) for the A3 adenosine (B11128) receptor (A3AR). By objectively comparing its binding affinity and functional potency with other key A3AR agonists, this document serves as a critical resource for researchers engaged in the study of purinergic signaling and the development of novel therapeutics targeting adenosine receptors. The information is supported by experimental data and detailed methodologies to ensure reproducibility and facilitate further investigation.
Comparative Analysis of A3 Adenosine Receptor Agonists
Binding Affinity (Ki, nM) of Adenosine Receptor Agonists
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (Ki, nM) | A3 Receptor (Ki, nM) | Species/Cell Line |
| [125I]I-AB-MECA | 3.42 | 25.1 | Not Reported | 1.48 | Rat/Canine |
| IB-MECA | 54 | 56 | Not Reported | 1.1 | Not Specified |
| Cl-IB-MECA | >825 (2500-fold selective) | >462 (1400-fold selective) | Not Reported | 0.33 | Rat |
Note: Lower Ki values indicate higher binding affinity.
Functional Potency (EC50/IC50, nM) of Adenosine Receptor Agonists in cAMP Assays
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor | Assay Type |
| This compound | Not Reported | Not Reported | Not Reported | Dose-dependent inhibition of adenylyl cyclase | cAMP Inhibition |
| Cl-IB-MECA | Not Reported | Not Reported | Not Reported | 67 | cAMP Inhibition |
Note: Data for this compound's functional potency across all receptor subtypes is limited. The available information indicates its activity at the A3 receptor results in the inhibition of adenylyl cyclase.
As the data indicates, while this compound is an agonist for the A3 receptor, compounds like IB-MECA and particularly Cl-IB-MECA demonstrate significantly higher selectivity and potency for the A3AR. The radioiodinated form of this compound, [125I]I-AB-MECA, is a high-affinity radioligand widely used for characterizing A3 receptors, although it also exhibits binding to A1 and A2A receptor subtypes.
Experimental Methodologies
To ensure the accurate assessment of agonist selectivity, standardized and detailed experimental protocols are essential. Below are representative protocols for radioligand binding and functional cAMP assays tailored for the A3 adenosine receptor.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A3 adenosine receptor in appropriate growth medium.
-
Harvest the cells and wash them twice with ice-cold Tris-EDTA buffer (10 mM Tris, 5 mM EDTA, pH 7.4).
-
Resuspend the cells in the same buffer and homogenize using a glass homogenizer with 20 strokes on ice.
-
Centrifuge the homogenate at 43,000 x g for 10 minutes.
-
Resuspend the resulting pellet in a buffer containing 50 mM Tris, 10 mM MgCl2, and 1 mM EDTA at pH 8.26.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.
2. Binding Assay:
-
The assay is performed in a final volume of 100 µL.
-
To each well of a 96-well plate, add:
-
25 µL of varying concentrations of the test compound (e.g., this compound).
-
25 µL of the radioligand, [125I]I-AB-MECA, at a concentration close to its Kd (approximately 1 nM).
-
50 µL of the prepared cell membrane suspension.
-
-
To determine non-specific binding, a parallel set of wells should contain a high concentration (e.g., 10 µM) of a non-radiolabeled potent A3 agonist like IB-MECA.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (50 mM Tris, 10 mM MgCl2, 1 mM EDTA, 0.01% CHAPS, pH 8.26).
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of cAMP Accumulation
This assay measures the functional potency (EC50) of an agonist by quantifying its ability to inhibit the production of cyclic AMP (cAMP), a key second messenger in the A3 receptor signaling pathway.
1. Cell Culture and Plating:
-
Culture CHO cells stably expressing the human A3 adenosine receptor in a suitable medium.
-
Seed the cells into 96-well plates and grow to near confluence.
2. cAMP Assay:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a defined period (e.g., 20 minutes) to prevent cAMP degradation.
-
Add varying concentrations of the test agonist (e.g., this compound).
-
Stimulate the cells with a known adenylyl cyclase activator, such as forskolin (B1673556) (e.g., 1 µM), to induce cAMP production.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
3. cAMP Detection:
-
Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
4. Data Analysis:
-
Plot the measured cAMP levels as a function of the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation) using a sigmoidal dose-response curve fit.
Visualizing Key Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the A3 adenosine receptor signaling pathway and a typical experimental workflow for determining receptor selectivity.
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for Receptor Selectivity.
Validating AB-Meca Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of AB-Meca, a selective agonist for the A3 adenosine (B11128) receptor (A3AR). We will explore direct and indirect validation techniques, compare this compound with alternative A3AR agonists, and provide detailed experimental protocols to support your research.
Introduction to this compound and A3 Adenosine Receptor
This compound is a high-affinity agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR).[1][2] The A3AR is implicated in various physiological and pathological processes, making it a target for therapeutic intervention in conditions such as cancer and inflammation.[3][4] Upon activation by an agonist like this compound, the A3AR couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase. This, in turn, reduces intracellular cyclic AMP (cAMP) levels and modulates downstream signaling pathways, including intracellular calcium mobilization.
Comparative Analysis of A3AR Agonists
Several agonists targeting the A3AR have been developed. This guide focuses on comparing this compound with two other widely used agonists: IB-MECA and 2-Cl-IB-MECA. Understanding their relative potencies and selectivities is crucial for designing and interpreting in vivo studies.
| Compound | Target | Ki (nM) for human A3AR | Selectivity | Key In Vivo Applications |
| This compound | A3 Adenosine Receptor Agonist | 430.5 | High affinity for A3AR | Xenograft lung cancer models, studying TNF-α modulation. |
| IB-MECA | A3 Adenosine Receptor Agonist | 1.1 | High selectivity over A1 and A2A receptors. | Cardioprotection, suppression of tumor cell proliferation. |
| 2-Cl-IB-MECA | A3 Adenosine Receptor Agonist | 0.33 | Extremely high selectivity over A1 and A2A receptors. | Anti-proliferative effects in various tumor types. |
Validating Target Engagement In Vivo: Methodologies and Protocols
Confirming that a compound reaches and interacts with its intended target in a living organism is a critical step in drug development. For this compound, this involves demonstrating its engagement with the A3AR in vivo. Below are key experimental approaches with detailed protocols.
In Vivo Radioligand Displacement Assay
This method provides direct evidence of target engagement by measuring the displacement of a radiolabeled ligand from the A3AR by the non-radiolabeled test compound (e.g., this compound).
Experimental Protocol:
-
Animal Model: Utilize a suitable animal model, such as mice or rats.
-
Radioligand: A radiolabeled A3AR antagonist, such as [³H]-MRE 3008F20, is commonly used.
-
Procedure:
-
Administer the test compound (this compound, IB-MECA, or 2-Cl-IB-MECA) at various doses to different groups of animals. A vehicle control group should be included.
-
After a predetermined time to allow for drug distribution, administer a single dose of the radiolabeled A3AR antagonist.
-
After a suitable incubation period, euthanize the animals and rapidly dissect the tissues of interest (e.g., brain, spleen, or tumor xenografts).
-
Homogenize the tissues and measure the amount of radioactivity in the tissue homogenates using liquid scintillation counting.
-
-
Data Analysis: Calculate the percentage of receptor occupancy for each dose of the test compound by comparing the radioactivity in the drug-treated groups to the vehicle-treated group. A dose-response curve can then be generated to determine the in vivo potency (e.g., ED50) for target engagement.
-
Validation with Antagonist: To confirm that the observed displacement is A3AR-specific, a separate group of animals can be pre-treated with a selective A3AR antagonist, such as MRS1523, before administration of the test compound and radioligand. The antagonist should block the displacement effect of the agonist.
Measurement of Downstream Biomarkers
Assessing the modulation of signaling molecules downstream of A3AR activation provides indirect but physiologically relevant evidence of target engagement.
Activation of the A3AR by this compound leads to a decrease in intracellular cAMP levels.
Experimental Protocol:
-
Animal Model and Treatment: Administer this compound, IB-MECA, or 2-Cl-IB-MECA to animals at various doses. Include a vehicle control group. To validate the A3AR-specificity, include a group pre-treated with MRS1523.
-
Tissue Collection: At the expected time of peak drug effect, euthanize the animals and rapidly collect tissues of interest. Immediately freeze the tissues in liquid nitrogen to prevent cAMP degradation.
-
cAMP Extraction: Homogenize the frozen tissues in an appropriate lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP breakdown.
-
cAMP Quantification: Use a commercially available cAMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit to measure the concentration of cAMP in the tissue lysates.
-
Data Analysis: Compare the cAMP levels in the agonist-treated groups to the vehicle control group. A dose-dependent decrease in cAMP levels, which is blocked by MRS1523, indicates A3AR engagement.
A3AR activation can also lead to an increase in intracellular calcium. This can be visualized in vivo using advanced imaging techniques.
Experimental Protocol:
-
Animal Model and Reporter System: Use a transgenic animal model expressing a genetically encoded calcium indicator (e.g., GCaMP) in specific cell types or utilize in vivo loading of calcium-sensitive dyes.
-
Intravital Microscopy: Employ intravital two-photon microscopy to visualize calcium dynamics in real-time in a living animal.
-
Procedure:
-
Surgically expose the tissue of interest (e.g., a tumor xenograft).
-
Administer the A3AR agonist (this compound, IB-MECA, or 2-Cl-IB-MECA) systemically or locally.
-
Record the changes in fluorescence intensity of the calcium indicator in response to agonist administration.
-
-
Data Analysis: Quantify the changes in fluorescence to determine the magnitude and kinetics of the calcium response. Co-administration of the A3AR antagonist MRS1523 should block the observed calcium mobilization.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the A3AR signaling pathway, a general workflow for validating target engagement, and a logical flow for a comparative study.
References
- 1. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 4. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AB-MECA and Other Adenosine Receptor Modulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of AB-MECA and other key adenosine (B11128) receptor modulators. Supported by experimental data, this document delves into their binding affinities, functional activities, and the underlying methodologies for their evaluation.
Adenosine receptors, a family of four G-protein coupled receptors (A1, A2A, A2B, and A3), are integral to a multitude of physiological and pathological processes. Their modulation presents significant therapeutic potential in conditions ranging from inflammation and neurodegenerative diseases to cancer.[1] this compound, a notable adenosine receptor agonist, is recognized for its high affinity and selectivity for the A3 subtype.[2] This guide provides a comparative analysis of this compound's performance against other well-established adenosine receptor modulators, supported by quantitative data from in vitro assays.
Comparative Binding Affinities of Adenosine Receptor Modulators
The binding affinity of a ligand for its receptor, quantified by the inhibition constant (Ki), is a critical determinant of its potency and selectivity. The following table summarizes the Ki values for this compound and other selected adenosine receptor modulators across the four human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Predominant Selectivity |
| This compound | - | - | - | High Affinity | A3 Agonist[2] |
| IB-MECA | >1000 | >1000 | - | 1.1 | A3 Agonist[3] |
| Cl-IB-MECA | >1000 | >1000 | - | 0.33 | A3 Agonist |
| NECA | 14 | 20 | 330 | 67 | Non-selective Agonist |
| CGS 21680 | 290 | 27 | 361,000 | 67 | A2A Agonist |
| SCH 58261 | 287 | <1 | 5000 | >10,000 | A2A Antagonist |
| ZM 241385 | 255 | <1 | 50 | >10,000 | A2A Antagonist |
| DPCPX | 0.46 | >230 | - | - | A1 Antagonist |
| CGS 15943 | 3.5 | <1 | 44 | 95 | A1/A2A Antagonist |
Functional Activity of Adenosine Receptor Modulators
The functional activity of these modulators is often assessed by their ability to stimulate or inhibit the production of cyclic adenosine monophosphate (cAMP), a key second messenger in adenosine receptor signaling. A1 and A3 receptors typically couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels, while A2A and A2B receptors couple to Gs proteins to stimulate adenylyl cyclase and increase cAMP levels.
Experimental Protocols
Reproducible and reliable data are contingent on detailed and consistent experimental protocols. Below are methodologies for key in vitro assays used to characterize adenosine receptor modulators.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor of interest (e.g., CHO or HEK-293 cells).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction by high-speed centrifugation, wash, and resuspend in the assay buffer.
2. Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [¹²⁵I]I-AB-MECA for A3 receptors), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a separate set of reactions is prepared in the presence of a high concentration of a non-labeled agonist (e.g., NECA).
-
Incubate the mixture at a specific temperature (e.g., 25°C or 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
3. Separation and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membrane-bound radioligand.
-
Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular concentration of cAMP, providing a measure of its functional agonistic or antagonistic activity.
1. Cell Culture and Plating:
-
Culture cells expressing the adenosine receptor of interest (e.g., CHO or HEK-293 cells) in appropriate media.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
2. Compound Treatment:
-
For agonist testing, treat the cells with varying concentrations of the test compound.
-
For antagonist testing, pre-incubate the cells with the test compound before stimulating them with a known adenosine receptor agonist (e.g., NECA or IB-MECA).
-
Include a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cAMP.
3. cAMP Measurement:
-
After incubation, lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a commercially available assay kit, typically based on competitive enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
4. Data Analysis:
-
For agonists, plot the cAMP concentration against the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists, determine the shift in the agonist's dose-response curve to calculate the antagonist's potency (pA2 or Kb value).
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways of adenosine receptors and the workflow of a typical radioligand binding assay.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for AB-Meca
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of AB-Meca, an adenosine (B11128) A3 receptor agonist. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Researchers, scientists, and drug development professionals should familiarize themselves with these protocols to mitigate risks associated with the handling and disposal of this potent research chemical.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
This compound should be handled in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
Step-by-Step Disposal Procedures
The cardinal rule for the disposal of this compound, like many bioactive small molecules, is to never dispose of it down the drain or in the regular trash. All waste containing this compound must be treated as hazardous chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) department.
Segregation of Waste
Proper segregation of waste at the point of generation is crucial for safe and compliant disposal.
1. Solid Waste:
-
Includes: Unused or expired this compound powder, contaminated personal protective equipment (gloves, weigh boats, pipette tips), and any other solid materials that have come into direct contact with this compound.
-
Procedure:
-
Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical. The original product container can often be used.
-
The label should clearly state "Hazardous Waste," "this compound," and the appropriate hazard pictograms.
-
2. Liquid Waste:
-
Includes: Solutions containing this compound (e.g., from experiments, stock solutions).
-
Procedure:
-
Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this compound solutions with other solvent waste streams unless their compatibility has been verified.
-
The label should clearly identify the contents, including all solvents and the estimated concentration of this compound.
-
3. Sharps Waste:
-
Includes: Needles, syringes, or any other sharp objects contaminated with this compound.
-
Procedure:
-
Dispose of all contaminated sharps immediately into a designated, puncture-proof sharps container that is clearly labeled as hazardous chemical waste.
-
Container Management and Storage
-
All hazardous waste containers must be kept securely closed except when adding waste.
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Ensure all labels are legible and facing forward.
Final Disposal
-
Once a waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup.
-
Do not attempt to transport hazardous waste outside of your designated laboratory area.
Experimental Protocol: Decontamination of Glassware
For reusable glassware that has come into contact with this compound, a triple-rinse procedure is mandatory.
-
Initial Rinse: Rinse the glassware with a suitable solvent in which this compound is soluble (e.g., DMSO, ethanol). Collect this rinsate as hazardous liquid waste.
-
Second Rinse: Repeat the rinse with fresh solvent. This rinsate must also be collected as hazardous liquid waste.
-
Third Rinse: A final rinse with the solvent should be performed, with the rinsate again collected as hazardous waste.
-
After the triple rinse, the glassware can be washed according to standard laboratory procedures.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: A workflow diagram for the proper disposal of this compound.
Personal protective equipment for handling AB-Meca
Essential Safety and Handling Guide for AB-Meca
Topic: Personal Protective Equipment for Handling this compound
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It offers procedural, step-by-step guidance for safe handling, storage, and disposal to ensure a secure laboratory environment.
This compound, an adenosine (B11128) A3 receptor agonist, is a valuable tool in research. While the Safety Data Sheet (SDS) from Cayman Chemical indicates that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to adhere to standard laboratory safety protocols to minimize any potential risks.
Material Properties and Storage
Proper storage and handling are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
| Property | Value | Source |
| CAS Number | 152918-26-8 | Cayman Chemical |
| Molecular Formula | C₁₈H₂₁N₇O₄ | Cayman Chemical |
| Appearance | Solid | Sigma-Aldrich |
| Storage Temperature | -20°C | Sigma-Aldrich |
| Solubility | DMSO, Ethanol | Cayman Chemical |
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment is the most effective way to prevent exposure when handling chemical compounds.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not required under normal conditions |
| Solution Preparation and Handling | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not required if handled in a fume hood |
| Spill Cleanup | Chemical splash goggles | Nitrile gloves | Laboratory coat | N95 respirator (for large spills generating dust) |
Experimental Protocols: Step-by-Step Guidance
1. Preparation and Weighing:
-
Before handling this compound, ensure the work area, typically a chemical fume hood or a designated bench space, is clean and uncluttered.
-
Wear the appropriate PPE: a laboratory coat, safety glasses with side shields, and nitrile gloves.
-
To weigh the solid compound, use a calibrated analytical balance. Employ a weigh boat or weighing paper to avoid direct contact with the balance pan.
-
Handle the powder carefully to minimize the generation of dust.
2. Dissolution:
-
Based on the desired concentration and experimental requirements, select a suitable solvent such as DMSO or ethanol.
-
In a well-ventilated area or a chemical fume hood, add the solvent to the vessel containing the weighed this compound.
-
If necessary, facilitate dissolution by gentle vortexing or sonication until the solution is clear.
3. Handling and Use in Experiments:
-
When transferring the this compound solution, use appropriate laboratory equipment such as calibrated micropipettes.
-
Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.
-
Avoid direct contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined below.
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill and Disposal Plan:
-
Minor Spills: For small spills of the solid, carefully sweep the material to avoid generating dust and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container. Clean the spill area with a suitable laboratory detergent and water.
-
Major Spills: In the event of a large spill, evacuate the area and prevent entry. If the spill generates dust, wear an N95 respirator. Follow your institution's emergency procedures for chemical spills.
-
Disposal: Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations. Unused material should be disposed of as chemical waste.
Visualizing Safety Protocols
To further clarify the procedural flow of handling this compound safely, the following diagrams illustrate the key decision-making and action steps.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
